molecular formula C5H2Br3NO B189416 2,4,6-Tribromopyridin-3-ol CAS No. 6602-34-2

2,4,6-Tribromopyridin-3-ol

Cat. No.: B189416
CAS No.: 6602-34-2
M. Wt: 331.79 g/mol
InChI Key: CJJDOBAYAHWINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromopyridin-3-ol is a useful research compound. Its molecular formula is C5H2Br3NO and its molecular weight is 331.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJDOBAYAHWINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216239
Record name 2,4,6-Tribromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-34-2
Record name 2,4,6-Tribromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromopyridin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tribromopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,4,6-Tribromopyridin-3-ol from 3-Hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tribromopyridin-3-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The core of this document focuses on the direct, exhaustive bromination of 3-hydroxypyridine, a readily available starting material. This guide furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

Polybrominated heterocyclic compounds are valuable intermediates in organic synthesis, often serving as precursors for the introduction of various functional groups through cross-coupling reactions or nucleophilic substitutions. This compound, in particular, presents a scaffold with multiple reactive sites, making it a versatile building block for the development of novel pharmaceutical agents and functional materials. The synthesis of this compound can be achieved through the direct and exhaustive bromination of 3-hydroxypyridine. The reaction conditions, particularly the choice of solvent, are critical in determining the extent of bromination.

Reaction Scheme

The overall transformation involves the electrophilic substitution of hydrogen atoms on the pyridine ring with bromine. The hydroxyl group at the 3-position is an activating group, facilitating the bromination at the ortho and para positions (2, 4, and 6).

Synthesis 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound   Excess Br₂ (aq.) Room Temperature Bromine (aq.) Bromine (aq.) Bromine (aq.)->this compound

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-hydroxypyridine.

ParameterValue
Starting Material 3-Hydroxypyridine (3-Pyridinol)
Reagent Aqueous Bromine Solution (Excess)
Product This compound
Solvent Water
Reaction Temperature Room Temperature
Molar Ratio (Br₂:Substrate) > 3:1 (Excess)
Appearance of Product Crystalline solid

Detailed Experimental Protocol

This protocol is based on the established method for the exhaustive bromination of 3-hydroxypyridine in an aqueous medium.

Materials:

  • 3-Hydroxypyridine

  • Bromine

  • Distilled water

  • Sodium bisulfite (or other suitable reducing agent)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-hydroxypyridine in distilled water.

  • Preparation of Bromine Solution: In a separate container, carefully prepare an aqueous solution of bromine. Due to the hazardous nature of bromine, this should be done in a well-ventilated fume hood. The amount of bromine used should be in stoichiometric excess (at least 3 molar equivalents) relative to the 3-hydroxypyridine to ensure complete tribromination.

  • Reaction: Slowly add the aqueous bromine solution to the stirred solution of 3-hydroxypyridine at room temperature. The addition should be controlled to manage any potential exotherm. The reaction mixture will likely develop a color due to the presence of excess bromine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, the excess bromine in the solution needs to be quenched. This can be achieved by the careful, portion-wise addition of a reducing agent like sodium bisulfite solution until the color of the bromine disappears.

    • The solid product, this compound, will precipitate out of the aqueous solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water to remove any remaining salts or impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 3-Hydroxypyridine Dissolve 3-Hydroxypyridine Combine Reactants Combine Reactants Dissolve 3-Hydroxypyridine->Combine Reactants Prepare Aqueous Bromine Prepare Aqueous Bromine Prepare Aqueous Bromine->Combine Reactants Stir at Room Temp Stir at Room Temp Combine Reactants->Stir at Room Temp Quench Excess Bromine Quench Excess Bromine Stir at Room Temp->Quench Excess Bromine Filter Precipitate Filter Precipitate Quench Excess Bromine->Filter Precipitate Recrystallize Recrystallize Filter Precipitate->Recrystallize Dry Product Dry Product Recrystallize->Dry Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Bromine is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed with care to control the addition of bromine and prevent a rapid temperature increase.

  • Handle all chemicals in accordance with standard laboratory safety procedures.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific experimental setup and scale.

An In-depth Technical Guide to the Bromination of 3-Hydroxypyridine to Yield 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tribromopyridin-3-ol from 3-hydroxypyridine. This document details the reaction's core principles, experimental protocols, and the physicochemical properties of the resulting product, intended for professionals in chemical research and drug development.

Introduction

The bromination of pyridine rings is a fundamental transformation in organic synthesis, enabling the introduction of bromine atoms that can serve as versatile handles for further functionalization. 3-Hydroxypyridine, an electron-rich heteroaromatic compound, is particularly susceptible to electrophilic aromatic substitution. The hydroxyl group strongly activates the pyridine ring, directing bromination to the ortho and para positions (2, 4, and 6 positions). Exhaustive bromination under appropriate conditions leads to the formation of this compound, a highly functionalized molecule with potential applications in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The synthesis of this compound from 3-hydroxypyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group at the 3-position is a powerful activating group, significantly increasing the electron density of the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions. This enhanced nucleophilicity facilitates the attack on an electrophilic bromine species.

The reaction typically involves the use of a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). In the case of elemental bromine, a Lewis acid catalyst is generally not required due to the high activation of the substrate. The reaction proceeds in a stepwise manner, with the sequential addition of three bromine atoms to the 2, 4, and 6 positions of the pyridine ring.

reaction_mechanism 3-Hydroxypyridine 3-Hydroxypyridine Intermediate_1 2-Bromo-3-hydroxypyridine 3-Hydroxypyridine->Intermediate_1 + Br₂ Brominating_Agent Brominating Agent (e.g., 3 Br₂) Intermediate_2 2,6-Dibromo-3-hydroxypyridine Intermediate_1->Intermediate_2 + Br₂ Final_Product This compound Intermediate_2->Final_Product + Br₂ Byproduct 3 HBr experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification Dissolution 1. Dissolve 3-hydroxypyridine in aqueous NaOH solution Cooling 2. Cool the solution in an ice bath (0-5 °C) Dissolution->Cooling Bromine_Addition 3. Slowly add a solution of Bromine (3+ equivalents) maintaining the temperature Cooling->Bromine_Addition Stirring 4. Stir at room temperature for several hours to overnight Bromine_Addition->Stirring Quenching 5. Quench excess bromine with sodium sulfite solution Stirring->Quenching Acidification 6. Acidify the mixture with HCl to precipitate the product Quenching->Acidification Filtration 7. Filter the precipitate Acidification->Filtration Washing 8. Wash the solid with cold water Filtration->Washing Drying 9. Dry the crude product Washing->Drying Recrystallization 10. Recrystallize from a suitable solvent (e.g., ethanol/water) Drying->Recrystallization Characterization 11. Characterize the final product (NMR, IR, MS, Melting Point) Recrystallization->Characterization

Spectroscopic Analysis of 2,4,6-Tribromopyridin-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a framework for the spectroscopic analysis of 2,4,6-Tribromopyridin-3-ol, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data for this compound, this document outlines the standard methodologies for acquiring such data and presents a logical workflow for the process. This guide is intended for researchers, scientists, and professionals in drug development who are working with halogenated pyridine derivatives.

Introduction

This compound is a halogenated pyridinol derivative. The arrangement of bromine atoms and a hydroxyl group on the pyridine ring is expected to significantly influence its electronic properties and reactivity, making it a molecule of interest in medicinal chemistry and materials science. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are fundamental for the structural elucidation and characterization of such novel compounds.

Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted NMR chemical shifts. However, for the purpose of this technical guide, we will focus on the experimental procedures required to obtain and interpret this data.

Table 1: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹HData not availableData not availableData not availableH-5
¹HData not availableData not availableData not availableOH
¹³CData not available--C-2
¹³CData not available--C-3
¹³CData not available--C-4
¹³CData not available--C-5
¹³CData not available--C-6

Note: As of the date of this publication, experimental ¹H and ¹³C NMR data for this compound has not been reported in publicly accessible literature. The table is presented as a template for experimental findings.

Experimental Protocols for NMR Spectroscopy

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, which would be applicable to this compound.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent.

    • Recommended Solvents: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD) are common choices. The selection of the solvent will depend on the solubility of the compound and the desired resolution of the hydroxyl proton signal.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the expected aromatic and hydroxyl proton signals.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of the ¹³C isotope.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm, will cover the full range of expected carbon chemical shifts.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from receiving a sample to its final spectroscopic characterization.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Receive/Synthesize Compound B Dry and Weigh Sample A->B C Select Deuterated Solvent B->C D Dissolve Sample & Add TMS C->D E Transfer to NMR Tube D->E F Insert Sample into Spectrometer E->F G Tune and Shim Magnet F->G H Acquire ¹H NMR Spectrum G->H I Acquire ¹³C NMR Spectrum G->I J Fourier Transform & Phasing H->J H->J I->J I->J K Baseline Correction & Referencing J->K L Peak Picking & Integration (¹H) K->L M Structural Assignment L->M N Generate Report M->N

Caption: Workflow for NMR Spectroscopic Analysis.

This comprehensive workflow ensures a systematic approach to obtaining high-quality NMR data for the structural elucidation of this compound or any other novel chemical entity. Researchers are encouraged to adapt the specific parameters based on the instrumentation available and the unique properties of the compound under investigation.

Unraveling the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,4,6-Tribromopyridin-3-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of halogenated heterocyclic compounds. Due to the absence of publicly available experimental mass spectrometry data for this specific molecule, this guide constructs a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds, including 2,4,6-tribromophenol and various brominated pyridines.

Core Concepts in the Mass Spectrometry of Halogenated Pyridinols

Under electron ionization, a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ionic fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the key structural features dictating its fragmentation are the pyridine ring, the three bromine substituents, and the hydroxyl group. The presence of three bromine atoms is of particular significance due to the characteristic isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the formation of the molecular ion. Subsequent fragmentation is proposed to proceed through several key pathways, including the sequential loss of bromine atoms, elimination of carbon monoxide (CO) from the hydroxyl group, and cleavage of the pyridine ring with the loss of hydrogen cyanide (HCN).

A proposed fragmentation pathway is visualized in the following diagram:

G M [C₅H₂Br₃NO]⁺˙ m/z 331/333/335/337 F1 [C₅H₂Br₂NO]⁺ m/z 252/254/256 M->F1 - Br• F5 [C₅H₂Br₂O]⁺ (from Tribromophenol data) m/z 251/253/255 M->F5 - HCN (hypothetical) F2 [C₅H₂BrNO]⁺˙ m/z 173/175 F1->F2 - Br• F3 [C₄H₂Br₂N]⁺ m/z 224/226/228 F1->F3 - CO F4 [C₄H₂BrN]⁺˙ m/z 145/147 F2->F4 - CO F6 [C₄H₂N]⁺ m/z 52 F4->F6 - HBr - HCN

Figure 1: Proposed EI-MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound based on the proposed fragmentation pathway and analysis of related compounds. The m/z values reflect the isotopic distribution of bromine.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Neutral Loss Notes
[C₅H₂Br₃NO]⁺˙Molecular Ion331/333/335/337-Exhibits a characteristic 1:3:3:1 isotopic pattern for three bromine atoms.
[C₅H₂Br₂NO]⁺252/254/256Br•Loss of a bromine radical. Shows a 1:2:1 isotopic pattern for two bromine atoms.
[C₅H₂BrNO]⁺˙173/1752 x Br•Loss of two bromine radicals. Shows a 1:1 isotopic pattern for one bromine atom.
[C₄H₂Br₂N]⁺224/226/228Br•, COLoss of a bromine radical followed by carbon monoxide.
[C₄H₂BrN]⁺˙145/1472 x Br•, COLoss of two bromine radicals followed by carbon monoxide.
[C₅H₂Br₂O]⁺251/253/255HCNHypothetical loss of hydrogen cyanide from the molecular ion, based on pyridine fragmentation.
[C₄H₂N]⁺522 x Br•, CO, HBr, HCNFurther fragmentation of the pyridine ring.

Experimental Protocols

While no specific experimental protocol for this compound is available, a general methodology for the analysis of such a compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution to obtain a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ion Source: Electron Ionization (EI).

  • Injector: Split/splitless, operated at 250 °C.

  • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

4.3. Data Analysis

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic isotopic patterns of bromine-containing fragments.

  • Compare the experimental spectrum with the predicted fragmentation pathway and data from analogous compounds to confirm the structure.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation SP1 Dissolve Sample SP2 Dilute to Working Concentration SP1->SP2 GC1 Inject Sample SP2->GC1 GC2 Chromatographic Separation GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis MS1->MS2 DI1 Extract Mass Spectrum MS2->DI1 DI2 Identify Molecular Ion DI1->DI2 DI3 Analyze Fragmentation Pattern DI2->DI3 DI4 Structural Confirmation DI3->DI4

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational framework for understanding the potential mass spectrometric fragmentation of this compound under electron ionization. The proposed pathways, derived from the known behavior of structurally similar molecules, highlight the expected losses of bromine, carbon monoxide, and fragmentation of the pyridine ring. The provided experimental protocol offers a starting point for the analysis of this and related halogenated heterocyclic compounds. It is important to note that the presented fragmentation is theoretical and awaits experimental verification. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science for the identification and structural characterization of novel brominated compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 2,4,6-Tribromopyridin-3-ol. Due to the limited availability of direct spectroscopic data for this specific molecule in public literature, this guide synthesizes information from analogous substituted pyridines, phenols, and brominated aromatic compounds to predict and interpret its IR spectrum. This document is intended to assist researchers in identifying the key functional groups and understanding the vibrational modes of this compound, which is crucial for its characterization in drug development and chemical research.

Predicted Infrared Absorption Data

The primary functional groups within this compound are the hydroxyl group (-OH), the pyridine ring, and the carbon-bromine bonds (C-Br). The expected vibrational frequencies for these groups are summarized in the table below. These predictions are based on established group frequency ranges and data from related molecules.[1][2][3]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Hydroxyl) O-H stretch3600 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding. In monomeric or gas-phase spectra, a sharper peak around 3600 cm⁻¹ might be observed.[4]
O-H in-plane bend~1440 - 1395MediumOften coupled with other vibrations in the fingerprint region.[3]
C-O stretch~1320 - 1210StrongThe exact position can be influenced by the electronic effects of the bromine substituents and the pyridine ring.[3]
Pyridine Ring C=C and C=N stretch~1615 - 1430Medium to StrongThe pyridine ring typically shows a series of bands in this region.[5][6] Substitution can affect the number and position of these bands.
Ring Breathing/Deformation~1000 - 600Medium to WeakThese vibrations are characteristic of the pyridine ring structure.[1]
C-H out-of-plane bend~900 - 675StrongThe specific frequency can be indicative of the substitution pattern on the ring.[2][3]
C-Br (Bromo) C-Br stretch~690 - 515Medium to StrongThe presence of multiple heavy bromine atoms will likely result in strong absorptions in this lower frequency range.[3]

Experimental Protocol: Obtaining the IR Spectrum

The following protocol outlines a standard procedure for acquiring the infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.[1]

Materials and Equipment:

  • This compound sample (finely powdered)

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed.

    • Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or moisture contamination.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking to identify the absorption maxima.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Grind Grind Sample and KBr in Agate Mortar Sample->Grind KBr Infrared-Grade KBr KBr->Grind Homogeneous Homogeneous Mixture Grind->Homogeneous Press Press into KBr Pellet Homogeneous->Press Place Place Pellet in FTIR Press->Place Acquire Acquire Spectrum (4000-400 cm⁻¹) Place->Acquire Raw Raw IR Spectrum Acquire->Raw Process Process Spectrum (Baseline Correction, Peak Picking) Raw->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Structure Structural Confirmation Compare->Structure

Caption: Workflow for IR analysis of this compound.

References

Physical and chemical properties of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Tribromopyridin-3-ol is a polyhalogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with three bromine atoms and a hydroxyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The high degree of bromination and the presence of a hydroxyl group offer multiple sites for further functionalization. This guide aims to consolidate the known information about this compound and provide a theoretical framework for its properties and synthesis where experimental data is lacking.

Core Properties and Data

The fundamental identifiers and computed properties for this compound are summarized below.

Table 1: Core Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 6602-34-2[1][2][3][4]
Molecular Formula C₅H₂Br₃NO[1]
Molecular Weight 331.79 g/mol [1]
Canonical SMILES C1(=C(C(=NC(=C1)Br)Br)O)Br[1]
InChI Key CJJDOBAYAHWINI-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

PropertyValueNotes
LogP 3.07A measure of lipophilicity.
Polar Surface Area (PSA) 33.12 Ų
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 2From the nitrogen and oxygen atoms.
Rotatable Bonds 0

graph "Core_Identifiers" {
layout=neato;
node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Central Node
Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Properties
CAS [label="CAS: 6602-34-2"];
Formula [label="Formula: C₅H₂Br₃NO"];
MW [label="MW: 331.79 g/mol"];
IUPAC [label="IUPAC Name:\nthis compound"];
SMILES [label="SMILES:\nOC1=C(Br)C=C(Br)N=C1Br"];

// Edges
Compound -- CAS [len=1.5];
Compound -- Formula [len=1.5];
Compound -- MW [len=1.5];
Compound -- IUPAC [len=2.0];
Compound -- SMILES [len=2.0];

}

Caption: Key identifiers for this compound.

Physical and Chemical Properties

3.1 Physical Properties

  • Appearance: The physical state (e.g., solid, liquid) and color are not specified in available literature. Analogous compounds like 2,4,6-tribromophenol are typically white to off-white crystalline solids.

  • Melting Point: Experimental data is not available.

  • Boiling Point: Experimental data is not available.

  • Solubility: Solubility in water and common organic solvents has not been experimentally determined. Given its LogP value of 3.07, it is expected to have low solubility in water and higher solubility in organic solvents like ethers, and chlorinated hydrocarbons.

3.2 Spectroscopic Data

No experimental NMR, IR, or Mass Spectrometry data for this compound is publicly available. For reference, theoretical studies on similar molecules like 3-bromo-2-hydroxypyridine have been conducted to predict their spectral properties.[5][6]

3.3 Chemical Properties and Reactivity

The reactivity of this compound is dictated by the pyridine ring, the three bromine substituents, and the hydroxyl group.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic substitution.

  • Bromine Substituents: The bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions, particularly at the 2-, 4-, and 6-positions which are activated by the ring nitrogen. The reactivity of these positions can be influenced by the electronic effects of the hydroxyl group.

  • Hydroxyl Group: The -OH group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, though such reactions are generally difficult on a pyridine ring. It can also be deprotonated to form a phenoxide-like species, enhancing its nucleophilicity. Furthermore, it can be converted into other functional groups, such as an ether or an ester, or a triflate for cross-coupling reactions.[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not described in the surveyed literature. However, a plausible synthetic route can be proposed based on general methods for the preparation of polysubstituted 3-hydroxypyridines.

4.1 Hypothetical Synthesis Protocol

A potential synthetic route could involve the de novo construction of the pyridine ring followed by bromination, or the bromination of a pre-existing 3-hydroxypyridine scaffold. Given the directing effects of the substituents, a multi-step process would likely be required for regioselective synthesis.

One general approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles.[9][10] Another modern approach is the "anti-Wacker"-type cyclization.[7][8]

A more classical approach might involve the following steps, illustrated in the workflow diagram below:

  • Starting Material: Begin with 3-hydroxypyridine.

  • Bromination: Direct bromination of 3-hydroxypyridine. This reaction would need to be carefully controlled to achieve the desired tribromination. The hydroxyl group is an activating group, which would facilitate the electrophilic substitution of bromine atoms onto the ring. The reaction would likely require a bromine source (e.g., Br₂) and a suitable solvent.

  • Purification: The crude product would then be purified, likely using techniques such as recrystallization or column chromatography to isolate the desired this compound from any mono- or di-brominated side products.

Hypothetical_Synthesis_Workflow cluster_synthesis Hypothetical Synthesis of this compound Start Start: 3-Hydroxypyridine Reaction Electrophilic Bromination (e.g., Br₂, solvent) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Product Final Product: This compound Purification->Product

Caption: A plausible, hypothetical workflow for the synthesis of this compound.

Involvement in Signaling Pathways or Drug Development

Currently, there is no available information in the public domain linking this compound to any specific biological signaling pathways or active drug development programs. However, the pyridine scaffold is a common motif in many biologically active compounds, and halogenated derivatives are often explored in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Safety Information

No specific safety data sheet (SDS) for this compound is readily available. For general guidance, one should refer to the safety information for structurally similar compounds, such as other brominated phenols and pyridines.[11][12][13]

  • General Hazards: Such compounds are often irritants to the skin, eyes, and respiratory tract.

  • Handling: It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toxicity: The toxicological properties have not been determined. Halogenated aromatic compounds can have varying levels of toxicity and may be harmful if ingested, inhaled, or absorbed through the skin.

Researchers should always perform a thorough risk assessment before handling this or any other chemical.

References

An In-depth Technical Guide to 2,4,6-Tribromopyridin-3-ol: Synthesis, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tribromopyridin-3-ol, a halogenated pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally analogous compounds to detail its chemical identity, propose a synthetic route, present representative characterization data, and explore potential biological activities. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of polysubstituted brominated pyridines.

Chemical Identity and Properties

This compound is a polyhalogenated aromatic heterocyclic compound. Its structure combines a pyridine ring with three bromine substituents and a hydroxyl group, suggesting potential for diverse chemical reactivity and biological interactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 6602-34-2[1]
Molecular Formula C₅H₂Br₃NO[1]
Molecular Weight 331.79 g/mol [1]
SMILES OC1=C(Br)C=C(Br)N=C1Br[1]
InChIKey CJJDOBAYAHWINI-UHFFFAOYSA-N[1]

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on general chemical principles and requires experimental validation.

Materials:

  • 3-Hydroxypyridine

  • Liquid Bromine (Br₂)

  • 40% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ice-salt bath

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Preparation of Brominating Agent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a 40% aqueous solution of sodium hydroxide to between -10 and 0 °C using an ice-salt bath. While maintaining this temperature, add liquid bromine dropwise with vigorous stirring to form a sodium hypobromite solution.[2]

  • Dissolution of Starting Material: Dissolve 3-hydroxypyridine in a separate container with a 40% aqueous sodium hydroxide solution.[2]

  • Bromination Reaction: Slowly add the 3-hydroxypyridine solution dropwise to the cold sodium hypobromite solution. The temperature of the reaction mixture should be carefully maintained between 10-15 °C.[2]

  • Reaction Monitoring and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Neutralization and Isolation: Once the reaction is complete, carefully neutralize the mixture by adding acid (e.g., HCl or H₂SO₄) until the pH reaches 7. The crude product is expected to precipitate out of the solution.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent to obtain this compound.

G cluster_prep Brominating Agent Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification NaOH 40% NaOH(aq) Cooling Cool to -10 to 0 °C NaOH->Cooling Br2 Liquid Bromine Br2->Cooling Hypobromite Sodium Hypobromite Solution Cooling->Hypobromite ReactionMix Reaction Mixture Hypobromite->ReactionMix Hydroxypyridine 3-Hydroxypyridine in 40% NaOH(aq) Hydroxypyridine->ReactionMix Stirring Stir at Room Temp ReactionMix->Stirring Neutralization Neutralize with Acid (pH 7) Stirring->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

A proposed workflow for the synthesis of this compound.

Representative Characterization Data

As experimental data for this compound is not available, the following tables present representative spectral data from closely related compounds, such as brominated pyridines and hydroxypyridines. This information can serve as a reference for the characterization of the target compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Hypothetical)Reference (Analogous Compound)
¹H~7.5-8.5s-Aromatic-H[3]
¹³C~150-160--C-OH[4][5]
¹³C~140-150--C-Br[4][5]
¹³C~110-130--Aromatic C-H[4][5]

Table 2: Representative IR and Mass Spectrometry Data

TechniqueValueInterpretation (Hypothetical)Reference (Analogous Compound)
IR (cm⁻¹)~3400-3200 (broad)O-H stretch[6]
IR (cm⁻¹)~1600-1450C=C and C=N stretching (aromatic ring)[6]
IR (cm⁻¹)~700-500C-Br stretch[6]
Mass Spec (m/z)~331, 333, 335Molecular ion peak cluster (due to Br isotopes)[7]

Potential Biological Activities and Signaling Pathways

Based on the biological activities of structurally similar brominated phenols and pyridines, this compound could potentially exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Halogenated pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of bromine atoms can enhance the anticancer potential of a molecule.

Table 3: Cytotoxicity of Structurally Related Halogenated Compounds against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Halogenated BenzofuranA549 (Lung)6.3 ± 2.5[8]
Halogenated BenzofuranHepG2 (Liver)11 ± 3.2[8]
Brominated BenzofuranHepG2 (Liver)3.8 ± 0.5[8]
Brominated BenzofuranA549 (Lung)3.5 ± 0.6[8]
Antimicrobial Activity

Bromophenols are known to possess antimicrobial properties, including the inhibition of biofilm formation, a key virulence factor in many pathogenic bacteria.

Anti-inflammatory Activity

Derivatives of 3-hydroxypyridine have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[9]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_response Inflammatory Response Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) PLA2 Phospholipase A₂ Stimulus->PLA2 Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation LTs->Inflammation Compound This compound (Hypothetical) Compound->COX Inhibition Compound->LOX Inhibition

A potential anti-inflammatory mechanism of this compound.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a starting point for researchers by outlining its fundamental properties, a plausible synthetic strategy, and potential areas of biological investigation based on the activities of related compounds. Further experimental work is necessary to validate the proposed synthesis, fully characterize the compound, and elucidate its biological functions and potential therapeutic applications.

References

X-ray Crystal Structure of 2,4,6-Tribromopyridin-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of crystallographic databases and the scientific literature, the complete X-ray crystal structure of 2,4,6-Tribromopyridin-3-ol, including detailed quantitative data such as unit cell dimensions, bond lengths, and bond angles, is not publicly available at this time.

This technical guide addresses the current state of knowledge regarding this compound and outlines the standard experimental and computational workflows that would be employed in its structural determination. While the specific crystallographic data for the title compound remains elusive, this document will serve as a valuable resource for researchers and professionals in drug development by detailing the necessary experimental protocols and data analysis pipelines.

Compound Identification

Table 1: Compound Identification for this compound

IdentifierValue
Chemical Name This compound
Synonyms 2,4,6-Tribromo-3-hydroxypyridine
CAS Number 6602-34-2
Molecular Formula C₅H₂Br₃NO
Molecular Weight 331.79 g/mol
Chemical Structure

Experimental Protocols for Crystal Structure Determination

The determination of the X-ray crystal structure of a compound like this compound follows a well-established workflow, from synthesis to data analysis.

Synthesis and Crystallization

Following successful synthesis and purification, the next challenge is to grow single crystals of sufficient quality for X-ray diffraction. This is often the most challenging and time-consuming part of the process. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is then bombarded with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity.

The key parameters for data collection include:

  • X-ray source: Typically a copper (Cu Kα) or molybdenum (Mo Kα) source.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Detector: A sensitive detector, such as a CCD or CMOS detector, is used to record the positions and intensities of the diffracted X-ray spots.

Data Processing and Structure Solution

The collected diffraction data is then processed to determine the crystal structure. This involves several computational steps:

  • Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal). The intensities of the spots are then integrated.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This can be achieved through various methods, such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This is typically done using a least-squares refinement process.

Logical Workflow for Crystal Structure Determination

The overall process for determining the X-ray crystal structure can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray indexing Indexing & Integration xray->indexing solution Structure Solution indexing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the determination of an X-ray crystal structure.

Potential Signaling Pathways and Research Applications

While no specific signaling pathways involving this compound have been identified in the available literature, substituted pyridines are a class of compounds with diverse biological activities. They are common scaffolds in medicinal chemistry and can interact with a wide range of biological targets. Potential areas of investigation for this compound, once its structure and properties are fully characterized, could include:

  • Enzyme Inhibition: The tribromo- and hydroxyl-substituents could facilitate interactions with the active sites of various enzymes.

  • Receptor Binding: The pyridine core is a well-known pharmacophore that can interact with various receptors in the central nervous system and other tissues.

  • Antimicrobial Activity: Halogenated organic compounds often exhibit antimicrobial properties.

A hypothetical signaling pathway investigation might follow the logical steps outlined below.

signaling_pathway_logic compound This compound screening High-Throughput Screening compound->screening target_id Target Identification screening->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Studies pathway_analysis->in_vivo drug_dev Drug Development in_vivo->drug_dev

Caption: A logical flow for investigating the biological activity of a novel compound.

Conclusion

The determination of the X-ray crystal structure of this compound is a prerequisite for a thorough understanding of its chemical and physical properties, as well as for exploring its potential applications in research and drug development. Although the complete crystal structure data is not currently available, the established methodologies for synthesis, crystallization, and X-ray diffraction analysis provide a clear roadmap for its future determination. The information and workflows presented in this guide offer a foundational understanding for researchers interested in pursuing the structural elucidation and biological evaluation of this and related compounds. Further research is warranted to obtain and analyze the crystal structure of this compound, which will undoubtedly provide valuable insights for the scientific community.

Solubility Profile of 2,4,6-Tribromopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,6-tribromopyridin-3-ol (CAS No. 6602-34-2) in common organic solvents. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a detailed, generalized experimental protocol for determining the solubility of organic compounds, which can be readily applied to this compound. Furthermore, a logical workflow for this experimental procedure is presented visually using a Graphviz diagram. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for this compound, a critical parameter in drug discovery and development.

Introduction

This compound is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a common motif in many pharmaceutical agents, and halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. The hydroxyl group introduces a polar site capable of hydrogen bonding, influencing its solubility in various media.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. Therefore, a data table cannot be provided. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine these values.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents using the isothermal shake-flask method. This method is considered a gold standard for its accuracy and reliability.

Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexanes)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is achieved.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

      • Calculate the solubility in g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

      • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

      • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start: Obtain pure this compound and solvents B Add excess solid to a known volume of solvent in a vial A->B C Equilibrate at constant temperature with shaking (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Prepare sample for analysis (e.g., dilution) E->F G Analyze sample and standards (HPLC or UV-Vis) F->G H Calculate solubility from calibration curve G->H I End: Report solubility data with temperature H->I

Caption: Workflow for determining the solubility of this compound.

Expected Solubility Profile (Qualitative)

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring should allow for favorable interactions with these solvents, leading to relatively good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting that it will be soluble in alcohols.

  • Less Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Moderate solubility is expected. The three bromine atoms increase the molecule's lipophilicity and molecular weight, which will favor solubility in these solvents, while the polar hydroxyl group may limit it to some extent.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is anticipated due to the significant polarity mismatch between the polar hydroxyl and pyridine nitrogen functionalities and the nonpolar nature of the solvent.

Conclusion

While quantitative solubility data for this compound is currently unavailable in the literature, this guide provides a comprehensive experimental protocol and a logical workflow to enable researchers to determine this crucial parameter. The provided methodology, based on the well-established shake-flask method, will allow for the generation of accurate and reproducible solubility data, which is indispensable for the advancement of research and development involving this compound. The qualitative predictions based on its molecular structure offer a preliminary guide for solvent selection in experimental work.

The Synthetic Versatility of 2,4,6-Tribromopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and a hydroxyl group on a pyridine core, offers multiple reaction sites for derivatization. This technical guide explores the synthesis of this key intermediate and its application in the construction of more complex molecular architectures, such as pyrido-oxazines, which can serve as precursors for biarylated compounds and terpyridine ligands. The strategic positioning of the bromine atoms allows for selective functionalization, making this compound a valuable tool for the development of novel pharmaceuticals and materials.

Synthesis of this compound

The preparation of this compound is achieved through the bromination of 3-hydroxypyridine. This straightforward yet effective method provides the tribrominated product in good yield.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in 60 mL of water, bromine (10.84 mL, 210 mmol) is added at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solid that forms during the reaction is collected by suction filtration. The resulting solid product is this compound, which can be used in subsequent steps without the need for further purification.

Reactant Molecular Weight ( g/mol ) Amount (g or mL) Moles (mmol)
3-Hydroxypyridine95.105 g52.5
Bromine159.8110.84 mL210
Water18.0260 mL-
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound331.7912 g69

Application in the Synthesis of Substituted Pyrido-oxazines

A key application of this compound is its use as a precursor in the synthesis of substituted pyrido-oxazines. This transformation is accomplished through a tandem SN2 and SNAr reaction, showcasing the reactivity of both the hydroxyl group and the bromine substituents.

Experimental Protocol: Synthesis of 3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine[1]

A suspension of potassium carbonate (167 mg, 1.208 mmol) in 1 mL of DMF is prepared. To this stirred suspension, this compound (100 mg, 0.302 mmol) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (86 mg, 0.604 mmol) are added. The reaction mixture is stirred for 10 hours at 120 °C. After cooling, 3 mL of water is added, and the mixture is extracted with ethyl acetate (3 x 8 mL). The combined organic layers are washed with water (3 mL) and brine (3 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude residue is purified by silica gel chromatography (20% EtOAc/hexane) to yield the product.

Reactant Molecular Weight ( g/mol ) Amount (mg) Moles (mmol)
This compound331.791000.302
3-chloro-N,N-dimethylpropan-1-amine hydrochloride158.07860.604
Potassium Carbonate138.211671.208
Product Molecular Weight ( g/mol ) Yield (mg) Yield (%)
3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine425.103839

Logical Workflow and Further Applications

The synthetic utility of this compound extends beyond the initial formation of pyrido-oxazines. The remaining bromine atoms on the pyrido-oxazine scaffold serve as valuable handles for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the construction of biarylated pyrido-oxazines and, subsequently, terpyridine ligands, which are of significant interest in coordination chemistry and materials science.

logical_workflow A 3-Hydroxypyridine B This compound A->B Bromination C Substituted Pyrido-oxazine B->C Tandem SN2/SNAr D Biarylated Pyrido-oxazine / Terpyridine Ligands C->D Suzuki Coupling experimental_workflow cluster_synthesis Synthesis of Core Intermediate cluster_application Application in Heterocycle Synthesis cluster_derivatization Further Derivatization A Start: 3-Hydroxypyridine B Reaction: Bromination (Br2, H2O, 12h, rt) A->B C Product: this compound B->C D Start: this compound E Reaction: Tandem SN2/SNAr (Amine, K2CO3, DMF, 120°C, 10h) D->E F Product: Substituted Pyrido-oxazine E->F G Start: Substituted Pyrido-oxazine H Reaction: Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) G->H I Product: Biarylated Derivatives H->I

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki cross-coupling reactions with 2,4,6-tribromopyridin-3-ol. This versatile building block offers multiple reaction sites for the introduction of various aryl and heteroaryl substituents, enabling the synthesis of complex polysubstituted pyridine derivatives of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This palladium-catalyzed reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes.[2] this compound is a particularly interesting substrate for Suzuki couplings due to the presence of three bromine atoms at positions amenable to substitution, as well as a hydroxyl group that can influence reactivity and be used for further functionalization. The differential reactivity of the bromine atoms can potentially allow for selective and sequential couplings.

General Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki reaction involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium complex.[1][3] The base is crucial for activating the organoboron compound.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1]

Experimental Considerations for this compound

Regioselectivity

In polyhalogenated systems, the regioselectivity of the Suzuki coupling is a key consideration. The order of reactivity for halogens is generally I > Br > Cl.[1] For a tribrominated pyridine ring, the electronic environment of each bromine atom will influence its reactivity. The position para to the nitrogen (C4) is often the most reactive, followed by the ortho positions (C2 and C6). The presence of the hydroxyl group at C3 will further modulate the electronic properties of the ring and influence the relative reactivity of the adjacent bromine atoms at C2 and C4. It is anticipated that the bromine at the 4-position will be the most susceptible to initial coupling, followed by the 6-position and then the 2-position. Careful control of reaction conditions (catalyst, ligand, base, solvent, and temperature) may allow for selective mono-, di-, or tri-arylation.[6][8]

Key Reaction Parameters

The success of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalysts: Palladium catalysts are the most common choice for Suzuki couplings.[1] Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[1][3] For challenging substrates, including electron-rich or sterically hindered halides, more specialized catalysts or ligands may be necessary.[9][10]

Ligands: Phosphine ligands are typically used to stabilize the palladium catalyst and modulate its reactivity.[1] Bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition and are often effective for less reactive aryl chlorides and bromides.[1] Examples include P(t-Bu)₃ and PCy₃.

Bases: The choice of base is critical and can significantly impact the reaction outcome.[1] Common inorganic bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[1][2] The selection of the base often depends on the solvent and the stability of the substrates and products to basic conditions.

Solvents: A variety of solvents can be used for Suzuki reactions, often in biphasic mixtures with water.[2] Common choices include toluene, dioxane, THF, and DMF.[2] The use of aqueous solvent systems can be advantageous for both safety and economic reasons.[2]

Tabulated Summary of Reaction Conditions

The following tables summarize typical conditions for Suzuki cross-coupling reactions of halogenated pyridines and related compounds, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Target Substrates
Pd(PPh₃)₄None (PPh₃ is the ligand)1-5Aryl iodides and bromides
Pd(OAc)₂PPh₃, P(t-Bu)₃, PCy₃1-5Aryl bromides and chlorides
Pd₂(dba)₃SPhos, XPhos1-5Sterically hindered substrates
PdCl₂(dppf)dppf1-5Heterocyclic halides

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃Toluene/Ethanol/H₂O, Dioxane/H₂O1-2 MA versatile and common choice.[4]
Cs₂CO₃Dioxane/H₂O, THF/H₂O1-2 MA stronger base, often used for less reactive substrates.
K₃PO₄DMF, Dioxane1-2 MA non-nucleophilic base, suitable for base-sensitive functional groups.[11]
NaOHTHF/H₂O, Toluene/H₂O1-2 MA strong and inexpensive base.

Detailed Experimental Protocols

The following are generalized protocols for Suzuki cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes (mono-, di-, or tri-substitution).

Protocol 1: Mono-arylation at the C4 Position (Presumed Most Reactive)

This protocol aims for selective mono-substitution by using a limited amount of the boronic acid and milder reaction conditions.

Materials:

  • This compound

  • Arylboronic acid (1.05 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent), the arylboronic acid (1.05 equivalents), and K₂CO₃ (2 equivalents).

  • Add Pd(PPh₃)₄ (0.03 equivalents).

  • Add deoxygenated 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M of the pyridine substrate).

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Per-arylation (Tri-substitution)

This protocol aims for complete substitution of all three bromine atoms by using an excess of the boronic acid and more forcing conditions.

Materials:

  • This compound

  • Arylboronic acid (3.5 - 4.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • P(t-Bu)₃ (10 mol%) or another suitable ligand

  • Cs₂CO₃ (6 equivalents)

  • Toluene

  • Water (deoxygenated)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equivalents) and the phosphine ligand (0.10 equivalents) to deoxygenated toluene. Stir for 10-15 minutes to form the active catalyst.

  • Add this compound (1 equivalent), the arylboronic acid (3.5 - 4.5 equivalents), and Cs₂CO₃ (6 equivalents).

  • Add a small amount of deoxygenated water (e.g., 10% v/v of the toluene).

  • Heat the reaction mixture to reflux (around 110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

General Suzuki Coupling Workflow

Suzuki_Coupling_Workflow A Prepare Reaction Vessel (Inert Atmosphere) B Add Reactants: - this compound - Arylboronic Acid - Base A->B C Add Catalyst System: - Pd Precursor - Ligand (optional) B->C D Add Solvent(s) C->D E Heat and Stir D->E F Monitor Reaction (TLC, LC-MS) E->F G Reaction Complete? F->G G->E No H Work-up: - Quench - Extract - Dry G->H Yes I Purification (Column Chromatography) H->I J Characterization I->J

Caption: A generalized workflow for performing a Suzuki cross-coupling reaction.

Logical Relationship for Sequential Coupling

Sequential_Coupling Start This compound Mono Mono-arylated Product (e.g., at C4) Start->Mono Suzuki Coupling (1 eq. Boronic Acid, Mild Conditions) Tri Tri-arylated Product Start->Tri Suzuki Coupling (>3 eq. Boronic Acid, Forcing Conditions) Di Di-arylated Product (e.g., at C4, C6) Mono->Di Suzuki Coupling (1 eq. Boronic Acid, Forcing Conditions) Di->Tri Suzuki Coupling (1 eq. Boronic Acid, Harsh Conditions)

Caption: Potential pathways for sequential Suzuki coupling of this compound.

References

Application Notes and Protocols for Sonogashira Coupling with 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 2,4,6-tribromopyridin-3-ol. This versatile cross-coupling reaction enables the formation of carbon-carbon bonds between the tribromopyridine scaffold and various terminal alkynes, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1][2][3]

The Sonogashira coupling is a powerful tool in organic synthesis, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine.[1][4]

Data Presentation: Reaction Conditions and Expected Outcomes

While specific data for this compound is not extensively available, the following table summarizes typical conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for optimization. The reactivity of the bromine atoms on the pyridine ring is expected to follow the general trend for aryl halides (I > Br > Cl), and can be influenced by the electronic and steric environment.[4][5][6] In the case of this compound, the bromine at the 4-position is anticipated to be the most reactive, followed by the bromine at the 2-position, and lastly the bromine at the 6-position, due to the electronic influence of the hydroxyl and nitrogen atoms.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100393[7][8]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)THF/Et₃NRoom Temp16Low (25)[9]
32-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRoom Temp--[5]
4IodopyridinesVarious terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good to Excellent[10]
5Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRoom Temp389[4]

Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is often necessary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the mono-alkynylation of this compound. To favor mono-substitution, a controlled stoichiometry of the alkyne is crucial.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous and degassed base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere of argon or nitrogen.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent and base to the flask via syringe.

  • Degassing: Stir the mixture at room temperature for 10-15 minutes, ensuring all solids are dissolved. If necessary, degas the mixture by bubbling argon through it for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (starting from room temperature and gradually increasing if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted pyridinol.[5]

Troubleshooting and Optimization:

  • No Reaction: Increase the temperature, try a different palladium catalyst or ligand, or use a more polar solvent like DMF. Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere.[11]

  • Homocoupling of Alkyne (Glaser Product): Reduce the amount of CuI catalyst or switch to a copper-free protocol. Ensure strict anaerobic conditions.[5]

  • Di- or Tri-alkynylation: To favor mono-substitution, use a controlled amount of the alkyne (1.0-1.2 eq), lower the reaction temperature, and shorten the reaction time.[5] Monitor the reaction closely to stop it once the desired mono-alkynylated product is the major component.

  • Low Yield: Optimize the base, solvent, and temperature. The choice of the palladium catalyst and its ligand can significantly impact the yield.[6]

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkyne Cu-C≡C-R² RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 R¹-C≡C-R² CuX CuX Cu_acetylide Cu-C≡C-R² CuX->Cu_acetylide + H-C≡C-R² + Base Alkyne H-C≡C-R² Base Base Cu_acetylide->CuX + H-X HX H-X

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Setup 1. Reaction Setup (Schlenk Flask, Reagents, Inert Atm.) Addition 2. Solvent and Base Addition Setup->Addition Degas 3. Degassing Addition->Degas AlkyneAdd 4. Alkyne Addition Degas->AlkyneAdd Monitor 5. Reaction Monitoring (TLC/LC-MS) AlkyneAdd->Monitor Workup 6. Work-up (Quenching) Monitor->Workup Extract 7. Extraction Workup->Extract Purify 8. Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tribromopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The pyridine core, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is substantially enhanced by the presence of three strongly electron-withdrawing bromine atoms at the 2, 4, and 6 positions. These positions are electronically activated for substitution because the negative charge of the reaction intermediate can be effectively delocalized onto the electronegative ring nitrogen.[1]

The hydroxyl group at the C-3 position introduces an additional layer of complexity and synthetic utility. While it is an inductively withdrawing group, its lone pairs can donate electron density through resonance, which can modulate the reactivity of the ring. Under basic conditions, the formation of a phenoxide ion creates a powerful electron-donating group that can deactivate the ring towards nucleophilic attack. Therefore, careful selection of reaction conditions is paramount for successful substitution.

These application notes provide a detailed overview of the principles, regioselectivity, and experimental protocols for performing nucleophilic aromatic substitution on this compound.

Reaction Principles and Regioselectivity

The SNAr reaction on halogenated pyridines proceeds via a two-step addition-elimination mechanism.[2][3] The first step, which is typically rate-determining, involves the attack of a nucleophile on one of the carbon atoms bearing a halogen. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] Aromaticity is restored in the second step through the expulsion of the halide leaving group.

For substituted pyridines, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the C-3 position.[1][5]

In the case of this compound, all three bromine atoms are in activated positions. Based on established reactivity patterns for halopyridines, the order of reactivity is generally 4-halo > 2-halo > 3-halo.[6] Therefore, the initial substitution is expected to occur preferentially at the C-4 position . Subsequent substitutions, if desired, would then occur at the C-2 and C-6 positions, which are electronically equivalent.

Caption: General mechanism for SNAr at the C-4 position.

Experimental Protocols

The following protocols are generalized procedures for the monosubstitution of this compound at the C-4 position. Optimization of solvent, temperature, base, and reaction time may be necessary for specific nucleophiles.

General Experimental Workflow

workflow setup Reactant Setup (Substrate, Solvent, Inert Atm.) reagent Reagent Addition (Nucleophile, Base) setup->reagent reaction Reaction (Heating/Stirring) reagent->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Substitution with Alkoxides (O-Nucleophiles)

Objective: To synthesize 2,6-dibromo-4-alkoxypyridin-3-ol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1 - 1.5 equiv)

  • Anhydrous corresponding alcohol (e.g., Methanol) or DMF

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound in the corresponding anhydrous alcohol (or DMF, approx. 0.2 M), add the sodium alkoxide portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • If a solid precipitates, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 2,6-dibromo-4-alkoxypyridin-3-ol.

Protocol 2: Substitution with Amines (N-Nucleophiles)

Objective: To synthesize 2,6-dibromo-4-(amino)pyridin-3-ol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (e.g., piperidine, morpholine) (2.0 - 3.0 equiv)

  • Optional: Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMSO)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (approx. 0.3 M).

  • Add the amine nucleophile. Often, using an excess of the amine itself serves as the base. Alternatively, a non-nucleophilic base can be added.

  • Heat the mixture to 80-120 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water, which may cause the product to precipitate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and then brine to remove the solvent and excess amine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure 2,6-dibromo-4-(amino)pyridin-3-ol.

Protocol 3: Substitution with Thiolates (S-Nucleophiles)

Objective: To synthesize 2,6-dibromo-4-(thio)pyridin-3-ol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equiv)

  • Strong, non-nucleophilic base (e.g., NaH, 60% dispersion in oil) (1.2 equiv)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer, syringe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere only.

  • To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the thiol in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound in anhydrous THF to the thiolate solution dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion as indicated by TLC or LC-MS (typically 1-4 hours).

  • Cool the reaction back to 0 °C and quench cautiously by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude material via flash column chromatography to afford the target 2,6-dibromo-4-(thio)pyridin-3-ol.

Data Presentation: Expected Outcomes

The following table summarizes the expected major products and estimated yields for the nucleophilic aromatic substitution on this compound with various nucleophiles, based on the known reactivity of similar polyhalogenated heterocycles.

Entry Nucleophile (Nu-H) Base / Conditions Predicted Major Product Expected Yield (%)
1Methanol (CH₃OH)NaH / THF, 60 °C2,6-Dibromo-4-methoxypyridin-3-ol75-90
2PiperidineExcess amine, DMF, 100 °C2,6-Dibromo-4-(piperidin-1-yl)pyridin-3-ol70-85
3Thiophenol (PhSH)NaH / THF, RT2,6-Dibromo-4-(phenylthio)pyridin-3-ol80-95
4MorpholineK₂CO₃ / DMSO, 110 °C4-(2,6-Dibromo-3-hydroxypyridin-4-yl)morpholine70-85
5Sodium Azide (NaN₃)DMF / H₂O, 100 °C4-Azido-2,6-dibromopyridin-3-ol60-75

Safety and Handling

  • Halogenated pyridines are potentially toxic and irritants. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents such as sodium hydride (NaH) are highly flammable and react violently with water. They must be handled under a dry, inert atmosphere.

  • Polar aprotic solvents like DMF, DMSO, and NMP have known health risks. Consult the Safety Data Sheet (SDS) for each chemical before use and minimize exposure.

  • Always quench reactions carefully, especially those involving reactive reagents like hydrides.

References

Application Notes and Protocols for 2,4,6-Tribromopyridin-3-ol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel pharmaceuticals. Its unique substitution pattern, featuring three bromine atoms at positions amenable to selective functionalization and a hydroxyl group that can modulate physicochemical properties, makes it an attractive starting material for generating diverse molecular scaffolds. The strategic and selective manipulation of the bromine atoms through modern cross-coupling methodologies can unlock a wide chemical space for the development of new therapeutic agents, particularly in the area of kinase inhibition and other targeted therapies.

While direct synthesis of currently marketed pharmaceuticals from this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. These application notes provide a prospective guide for utilizing this versatile building block in drug discovery programs, complete with detailed theoretical protocols for key transformations and potential therapeutic applications.

Key Synthetic Transformations and Protocols

The three bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the 4-position is generally the most susceptible to substitution, followed by the bromine at the 2-position, and finally the bromine at the 6-position. This differential reactivity allows for a stepwise and controlled introduction of various substituents.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the 4-position of this compound.

Protocol 1: Selective Monosubstitution at the 4-Position

This protocol outlines the selective Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2,6-dibromopyridin-3-ol.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)
12,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water85
23,5-Dibromopyridine4-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water92
32-Bromo-4-chloropyridine3-Furylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene78

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents This compound + Arylboronic acid + Pd Catalyst & Base reaction Reaction at 80-90°C reagents->reaction Dioxane/H₂O workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product 4-Aryl-2,6-dibromopyridin-3-ol purification->product

Caption: Workflow for selective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, selectivity can be achieved by tuning the reaction conditions.

Protocol 2: Selective Monoamination at the 4-Position

This protocol describes the selective amination of the 4-position of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-amino-2,6-dibromopyridin-3-ol.

Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst / LigandBaseSolventYield (%)
12-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene90
23-BromopyridinePiperidinePd₂(dba)₃ / XPhosNaOtBuDioxane95
34-Bromopyridinen-ButylaminePd(OAc)₂ / RuPhosK₃PO₄tert-Amyl alcohol88

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Diagram 2: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd₂(dba)₃ Pd₂(dba)₃ Pd₂(dba)₃->Reaction XPhos XPhos XPhos->Reaction NaOtBu NaOtBu NaOtBu->Reaction Product 4-Amino-2,6-dibromopyridin-3-ol Reaction->Product Toluene, 100-110°C

Caption: Key components for Buchwald-Hartwig amination.

Potential Pharmaceutical Applications

The substituted 3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a variety of biological pathways.

Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The derivatives of this compound are well-suited for the synthesis of novel kinase inhibitors. The 3-hydroxyl group can act as a hydrogen bond donor, while the substituents introduced at the 2, 4, and 6-positions can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Diagram 3: Kinase Inhibitor Design Strategy

Kinase_Inhibitor_Design Scaffold This compound 3-OH (H-bond donor) C2-Br C4-Br C6-Br Functionalization Suzuki & Buchwald-Hartwig Reactions Scaffold:f2->Functionalization Scaffold:f3->Functionalization Scaffold:f4->Functionalization Derivatives Substituted 3-Hydroxypyridine Library R²-Group R⁴-Group R⁶-Group Functionalization->Derivatives Screening Kinase Panel Screening Derivatives->Screening Lead Potent & Selective Kinase Inhibitor Screening->Lead

Caption: Strategy for developing kinase inhibitors.

Bioisosteric Replacement

In drug design, bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties to enhance the molecule's biological activity, reduce toxicity, or improve its pharmacokinetic profile. The tribrominated pyridine core can serve as a starting point for creating bioisosteres of known pharmacophores. For instance, a phenyl group in a known drug could be replaced with a diversely substituted pyridinyl group derived from this compound to explore new structure-activity relationships.

Conclusion

This compound represents a promising, albeit under-explored, building block for the synthesis of novel pharmaceutical compounds. Its polyhalogenated nature allows for selective and sequential functionalization through robust and well-established cross-coupling methodologies. The resulting substituted 3-hydroxypyridine scaffolds are of high interest for the development of targeted therapies, particularly kinase inhibitors. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to unlock the potential of this versatile molecule in their drug discovery endeavors. Further investigation into the reactivity and biological applications of derivatives of this compound is warranted and could lead to the discovery of next-generation therapeutics.

Application Notes and Protocols for the Synthesis of 2,4,6-Tribromopyridin-3-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal applications of 2,4,6-tribromopyridin-3-ol and its derivatives. The protocols detailed below are intended to serve as a foundational guide for the preparation and evaluation of this class of compounds, which hold promise in the development of novel therapeutic agents.

Introduction

The pyridine scaffold is a fundamental structural motif in a vast number of approved pharmaceutical agents.[1] The strategic incorporation of bromine atoms onto this heterocyclic core can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic profile and biological efficacy.[1] Brominated pyridines have garnered considerable attention in medicinal chemistry, demonstrating potential as anticancer and antimicrobial agents.[2] Specifically, the 3-hydroxypyridine substructure is a key pharmacophore in various bioactive molecules, known to interact with a range of biological targets. This document outlines a synthetic strategy for this compound, a polysubstituted pyridinol, and provides protocols for its evaluation in medicinal chemistry contexts.

Synthesis of this compound

The synthesis of this compound can be approached through the direct, exhaustive bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the ortho and para positions (2, 4, and 6 positions).

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxypyridine

  • Liquid Bromine

  • 40% Aqueous Sodium Hydroxide Solution

  • Hydrochloric Acid (concentrated)

  • Ice-salt bath

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Brominating Agent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool a 40% aqueous sodium hydroxide solution (60 mL) to between -10°C and 0°C using an ice-salt bath.[3] Slowly add liquid bromine (16 g, 0.1 mol) dropwise to the cooled NaOH solution while maintaining the temperature.[3]

  • Dissolution of Starting Material: Dissolve 3-hydroxypyridine (9.8 g, 0.1 mol) in a separate 50 mL of 40% aqueous sodium hydroxide solution.[3]

  • Bromination Reaction: Add the 3-hydroxypyridine solution dropwise to the freshly prepared cold bromine solution.[3] Carefully control the addition rate to maintain the reaction temperature between 10°C and 15°C.[3]

  • Reaction Completion and Neutralization: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[3] Following the stirring period, carefully neutralize the reaction mixture to pH 7 by adding concentrated hydrochloric acid.

  • Isolation and Purification: The crude product will precipitate out of the solution upon neutralization. Collect the solid by filtration. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Note: This protocol is adapted from the synthesis of 2-bromo-3-hydroxypyridine and would require optimization for the exhaustive tribromination, potentially by using an excess of the brominating agent.[3]

Characterization Data

ParameterExpected Data
Appearance Off-white to pale yellow solid
Molecular Formula C₅H₂Br₃NO
Molecular Weight 331.79 g/mol [4]
Melting Point To be determined experimentally
¹H NMR A single proton signal in the aromatic region.
¹³C NMR Five distinct carbon signals corresponding to the pyridine ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
Purity (by HPLC) ≥95%

Medicinal Chemistry Applications and Biological Evaluation

Brominated pyridine derivatives have shown significant potential as anticancer and antimicrobial agents.[2] The this compound scaffold can be further functionalized to generate a library of derivatives for biological screening.

Anticancer Activity

Pyridine-based molecules are known to inhibit various signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[1][5][6]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, A549, MDA-MB-231)[2][5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[2]

  • 96-well plates

  • Cell culture medium and supplements

  • Synthesized this compound derivatives

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or other suitable broth

  • 96-well microtiter plates

  • Synthesized this compound derivatives

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform serial dilutions of the synthesized compounds in the broth within the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Quantitative Data Summary

The following table is a template for summarizing the biological activity data for newly synthesized this compound derivatives.

Compound IDModificationTarget Cell Line / MicroorganismIC₅₀ (µM) / MIC (µg/mL)
TBP-OH (Parent Compound)e.g., HCT-116Data to be determined
TBP-OR₁ e.g., O-alkylatione.g., S. aureusData to be determined
TBP-NR₁R₂ e.g., Aminatione.g., A549Data to be determined

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound and its derivatives.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound This compound Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential derivative.

References

Application Notes and Protocols for O-alkylation of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of pyridinols is a fundamental transformation in organic synthesis, providing access to a wide array of alkoxy-substituted pyridine derivatives. These compounds are significant scaffolds in medicinal chemistry and materials science. This document outlines a detailed protocol for the O-alkylation of 2,4,6-tribromopyridin-3-ol, a highly functionalized pyridine derivative, utilizing the principles of the Williamson ether synthesis. The Williamson ether synthesis is a robust and versatile method for forming an ether bond from an organohalide and an alkoxide.[1][2][3] This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2]

The protocol provided is based on established methodologies for the O-alkylation of substituted pyridinols and other heterocyclic systems.[4][5] Key parameters such as the choice of base, solvent, and alkylating agent are critical for achieving high yields and selectivity. For instance, the use of a suitable base, such as potassium carbonate or cesium carbonate, is essential for the deprotonation of the hydroxyl group to form the nucleophilic alkoxide.[4] The choice of a polar aprotic solvent like acetonitrile or dimethylformamide facilitates the SN2 reaction.

Reaction Scheme

sub This compound r1 + sub->r1 base Base (e.g., K2CO3) base->r1 alkyl_halide Alkyl Halide (R-X) alkyl_halide->r1 solvent Solvent (e.g., MeCN) solvent->r1 product 3-Alkoxy-2,4,6-tribromopyridine p1 r1->p1 Δ p1->product

Caption: General reaction scheme for the O-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • To the stirring suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkoxy-2,4,6-tribromopyridine.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the O-alkylation of this compound with various alkyl halides. The data presented here are representative and may vary based on the specific experimental setup and scale.

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃MeCN82692
2Ethyl BromideK₂CO₃MeCN821288
3Benzyl BromideK₂CO₃DMF100895
4Isopropyl BromideCs₂CO₃MeCN822465

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the O-alkylation of this compound.

G start Start reagents Combine Reactants: - this compound - Base (e.g., K2CO3) - Alkyl Halide - Solvent (e.g., MeCN) start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Workup: - Cool to RT - Filter solids - Concentrate filtrate reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and purification of 3-alkoxy-2,4,6-tribromopyridine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • This compound and its derivatives should be handled with caution as their toxicological properties may not be fully characterized.

  • Exercise caution when heating flammable organic solvents.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective functionalization of 2,4,6-tribromopyridin-3-ol, a versatile building block in medicinal chemistry and materials science. The presence of three distinct bromine atoms and a hydroxyl group offers multiple sites for selective modification, enabling the synthesis of a diverse array of substituted pyridine derivatives. This document details key regioselective reactions, including O-alkylation and palladium-catalyzed cross-coupling reactions, providing structured data and detailed experimental protocols to guide synthetic strategies.

Introduction

This compound (CAS 6602-34-2) is a highly functionalized heterocyclic compound.[1][2][3][4] The pyridine core is a common motif in pharmaceuticals, and the strategic placement of functional groups allows for the fine-tuning of biological activity.[5][6] The hydroxyl group at the C3 position and the bromine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for selective chemical transformations. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the C4 and C6 positions. The hydroxyl group can act as a directing group or be functionalized directly.

Regioselective Functionalization Strategies

The functionalization of this compound can be directed to either the oxygen of the hydroxyl group or to one of the carbon-bromine bonds. The choice of reagents and reaction conditions is critical in achieving the desired regioselectivity.

O-Alkylation

The hydroxyl group of this compound can be readily alkylated under basic conditions to form the corresponding ether derivatives. This transformation is a common strategy to protect the hydroxyl group or to introduce new functional moieties.

Experimental Protocol: O-Methylation of this compound

Objective: To synthesize 3-methoxy-2,4,6-tribromopyridine.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF is prepared in a round-bottom flask.

  • This compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the sodium hydride suspension at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-methoxy-2,4,6-tribromopyridine.

Quantitative Data:

ProductReagents and ConditionsYield (%)Reference
3-Methoxy-2,4,6-tribromopyridineNaH, CH₃I, DMF, 0 °C to rt, 12 hNot specifiedGeneral procedure
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The differential reactivity of the C-Br bonds in this compound allows for regioselective coupling. Generally, the C4 and C6 positions are more activated towards oxidative addition to the palladium(0) catalyst due to the electronic influence of the pyridine nitrogen. The C2 position is typically less reactive.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4 Position

Objective: To synthesize 2,6-dibromo-4-phenylpyridin-3-ol.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1.0 equivalent) in a mixture of 1,4-dioxane and water (4:1) are added phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • The reaction mixture is heated to 80-90 °C under an inert atmosphere for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2,6-dibromo-4-phenylpyridin-3-ol.

Quantitative Data:

Starting MaterialCoupling PartnerProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acid2,6-Dibromo-4-phenylpyridin-3-olPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-9012-24Not specifiedGeneral procedure

Visualizations

Reaction Scheme for O-Alkylation

Caption: O-Alkylation of this compound.

Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_workflow Regioselective Suzuki-Miyaura Coupling A Start: this compound B Add Boronic Acid, Pd Catalyst, and Base A->B C Heat Reaction Mixture B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up and Extraction D->E Completion F Purification (Column Chromatography) E->F G Product: 4-Aryl-2,6-dibromopyridin-3-ol F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway of Regioselectivity in Palladium-Catalyzed Coupling

Regioselectivity_Pathway cluster_pathway Factors Influencing Regioselectivity C4_C6 C4 and C6 Positions Reactivity Higher Reactivity C4_C6->Reactivity C2 C2 Position C2->Reactivity Electronic_Effects Electronic Effects (Influence of N atom) Electronic_Effects->C4_C6 Activation Steric_Hindrance Steric Hindrance Steric_Hindrance->C2 Deactivation

Caption: Factors governing regioselectivity.

References

Application of 2,4,6-Tribromopyridin-3-ol in Agrochemical Synthesis: An Overview of Potential and Undocumented Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromopyridin-3-ol is a polyhalogenated pyridine derivative. While the pyridine core is a common scaffold in a multitude of successful agrochemicals, a comprehensive review of publicly available scientific literature and patent databases reveals no specific, documented applications of this compound as a starting material or intermediate in the synthesis of existing or developmental agrochemicals. This document, therefore, aims to provide a forward-looking perspective on its potential utility. Based on the known reactivity of brominated pyridines and pyridinols, this application note will outline hypothetical synthetic pathways and experimental protocols through which this compound could be leveraged for the discovery of novel agrochemicals.

Introduction

The pyridine ring is a privileged scaffold in agrochemical design, present in numerous herbicides, fungicides, and insecticides. The substitution pattern on the pyridine ring is crucial for biological activity, and halogenation is a common strategy to modulate the physicochemical properties and target interactions of these molecules. This compound presents a unique combination of a highly brominated pyridine ring and a hydroxyl group, offering multiple points for chemical modification. The three bromine atoms can be selectively substituted or used in cross-coupling reactions, while the hydroxyl group can be derivatized to introduce a variety of functional groups. This inherent reactivity suggests that this compound could serve as a versatile building block for creating diverse libraries of novel agrochemical candidates.

Potential Synthetic Transformations

The chemical structure of this compound allows for several key synthetic transformations that could lead to agrochemically relevant scaffolds. The primary reactive sites are the bromine atoms at the 2, 4, and 6 positions and the hydroxyl group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of three bromine atoms, activates the ring for nucleophilic aromatic substitution. The bromine atoms at the 2- and 6-positions are particularly susceptible to displacement by nucleophiles.

Potential Nucleophiles:

  • Alkoxides and Phenoxides: Introduction of ether linkages.

  • Amines: Formation of aminopyridines, a common feature in some fungicides and herbicides.

  • Thiols: Synthesis of thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are ideal handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: A more versatile method for forming C-N bonds with a broader range of amines.

Derivatization of the Hydroxyl Group

The hydroxyl group at the 3-position can be readily derivatized to introduce functionalities that may enhance biological activity or alter physical properties like solubility and systemic movement in plants.

  • Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

  • Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) to facilitate further nucleophilic substitution at the 3-position.

Hypothetical Agrochemical Scaffolds

Based on the potential reactions described above, this compound could be a precursor to several classes of agrochemical scaffolds.

Table 1: Hypothetical Agrochemical Scaffolds from this compound

Scaffold ClassSynthetic ApproachPotential Agrochemical Type
Substituted Pyridinyl EthersEtherification of the hydroxyl group followed by selective SNAr or cross-coupling of bromine atoms.Herbicides, Fungicides
Aminopyridine DerivativesBuchwald-Hartwig amination or SNAr at the 2- or 6-position.Fungicides, Insecticides
Bipyridyl or Aryl-pyridyl AnalogsSuzuki coupling at one or more bromine positions.Herbicides

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for key transformations of this compound. These should be considered as starting points for experimental design and will require optimization.

Protocol 1: O-Alkylation of this compound

Objective: To synthesize a 3-alkoxy-2,4,6-tribromopyridine derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Cross-Coupling of a 3-O-Protected-2,4,6-tribromopyridine

Objective: To introduce an aryl group at the 2-position of the pyridine ring.

Materials:

  • 3-O-Protected-2,4,6-tribromopyridine (e.g., 3-methoxy-2,4,6-tribromopyridine)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, combine the 3-O-protected-2,4,6-tribromopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Potential Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound as a building block for agrochemical synthesis.

G cluster_0 Derivatization of OH Group cluster_1 Substitution/Coupling Reactions cluster_2 Potential Agrochemical Scaffolds A This compound B 3-O-Alkyl/Aryl-2,4,6-tribromopyridine A->B Etherification C 2-Amino-4,6-dibromo-3-hydroxypyridine A->C SNA or Buchwald- Hartwig Amination D 2-Aryl-4,6-dibromo-3-hydroxypyridine A->D Suzuki Coupling E 2-Aryl-3-alkoxy-4,6-dibromopyridine B->E Suzuki Coupling H Insecticide/Fungicide Candidates C->H G Herbicide Candidates D->G F Fungicide/Herbicide Candidates E->F

Caption: Potential synthetic pathways from this compound.

Conclusion and Future Perspectives

While there is no current documented use of this compound in the synthesis of commercial or developmental agrochemicals, its chemical structure presents significant potential as a versatile building block for the creation of novel active ingredients. The presence of multiple reactive sites allows for the systematic exploration of chemical space through a variety of synthetic transformations. Researchers in the field of agrochemical discovery are encouraged to consider this compound as a starting point for the development of new pyridine-based herbicides, fungicides, and insecticides. The hypothetical protocols and synthetic pathways outlined in this document provide a foundation for initiating such exploratory research programs. Further investigation into the reactivity and derivatization of this compound could unlock new and valuable areas of agrochemical science.

Application Notes and Protocols: 2,4,6-Tribromopyridin-3-ol as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyridine-based structures are of particular interest due to their presence in numerous approved drugs. 2,4,6-Tribromopyridin-3-ol is a highly functionalized pyridine derivative that serves as a versatile precursor for the synthesis of novel and diverse heterocyclic compounds. The presence of three bromine atoms at strategic positions allows for selective functionalization through various cross-coupling reactions, while the hydroxyl group offers a handle for further chemical transformations, including cyclization reactions.

This document provides detailed application notes and generalized protocols for the utilization of this compound in the synthesis of novel aminopyridines, arylpyridines, and fused heterocyclic systems. These derivatives have potential applications in drug discovery, with reported biological activities for analogous structures including antimicrobial and anticancer effects.

General Synthetic Strategies

The synthetic utility of this compound primarily lies in the sequential and regioselective substitution of its bromine atoms using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The reactivity of the bromine atoms can be influenced by steric and electronic factors, allowing for a degree of control over the substitution pattern. The hydroxyl group may require protection prior to these reactions to avoid undesirable side reactions. Subsequent intramolecular cyclization reactions can then be employed to construct fused heterocyclic systems.

A general workflow for the synthesis of novel heterocyclic compounds from this compound is depicted below.

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Intermediates cluster_3 Further Derivatization / Cyclization cluster_4 Novel Heterocyclic Compounds A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base D Substituted Aryl/Heteroaryl Pyridinols B->D E Substituted Aminopyridinols C->E F Intramolecular Cyclization D->F e.g., Copper-catalyzed cyclization G Further Cross-Coupling D->G Sequential functionalization E->F e.g., Condensation reactions E->G Sequential functionalization H Fused Pyridyl Heterocycles (e.g., Pyridofurans, Pyrazolopyridines) F->H I Polysubstituted Pyridines G->I

General synthetic workflow for novel heterocycles.

Experimental Protocols

Note: The following protocols are generalized for bromopyridine derivatives and will likely require optimization for the specific substrate, this compound. This includes screening of catalysts, ligands, bases, solvents, and temperatures to achieve optimal yields and selectivity. Protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether) may be necessary prior to carrying out these reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-substituted Pyridinols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridinol with an arylboronic acid.

Materials:

  • This compound (or its protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridinol, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Combine Bromopyridinol, Arylboronic acid, Pd Catalyst, Base in Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Work-up: Cool, Dilute, Filter E->F G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I

Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Aminopyridinols

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a bromopyridinol with a primary or secondary amine.

Materials:

  • This compound (or its protected derivative) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridinol, palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Combine Bromopyridinol, Pd Pre-catalyst, Ligand, Base in Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir (80-110 °C) D->E F Monitor Reaction (TLC/LC-MS) E->F G Work-up: Cool, Dilute, Filter F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Workflow for Buchwald-Hartwig amination.

Data Presentation

The novel heterocyclic compounds synthesized from this compound are expected to exhibit a range of biological activities. The following tables summarize representative antimicrobial and anticancer data for structurally related compound classes.

Table 1: Representative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2-Aminopyridine derivativeStaphylococcus aureus0.039[1][2]
2-Aminopyridine derivativeBacillus subtilis0.039[1][2]
Substituted 3-cyanopyridineEscherichia coli3.91[3]
N-alkylated pyridine saltStaphylococcus aureus56 (inhibition %)[4]
N-alkylated pyridine saltEscherichia coli55 (inhibition %)[4]
Isonicotinic acid hydrazide derivativeCandida albicans2.18-3.08 (µM/mL)[4]
Styrylpyridinium compoundCandida albicans0.06-16[5]

Table 2: Representative Anticancer Activity of Pyridine-based Heterocycles

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridine derivativeHepG-2 (Liver)3.42[6]
Pyrazolo[3,4-d]pyrimidine derivativeHT1080 (Fibrosarcoma)17.50[7]
Pyrazolo[3,4-d]pyrimidine derivativeHeLa (Cervical)43.75[7]
Fused Pyridine HybridMCF-7 (Breast)6.13[8]
Fused Pyridine HybridHuh-7 (Liver)6.54[8]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-oneHeLa (Cervical)Significant activity[9]
Pyrido[c]acridineL1210 (Leukemia)0.02 (µg/mL)[10]

Conclusion

This compound is a promising and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Through established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the tribrominated core can be selectively functionalized to generate libraries of substituted pyridines. These intermediates can be further elaborated to construct fused heterocyclic systems with potential biological activities. The provided protocols and representative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to explore the synthetic potential of this precursor and to develop new therapeutic agents. Further investigation into the optimization of reaction conditions and the biological evaluation of the resulting novel compounds is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of 3-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this nuanced synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective bromination of 3-hydroxypyridine so challenging?

The difficulty arises from a combination of electronic factors within the molecule. The hydroxyl group (-OH) at the C3 position is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Conversely, the pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the C2 and C6 positions. The final regiochemical outcome is a delicate balance between these opposing effects and is highly sensitive to reaction conditions.

Q2: What are the possible isomeric products of monobromination?

The primary monobrominated products are 2-bromo-3-hydroxypyridine, 4-bromo-3-hydroxypyridine, and 6-bromo-3-hydroxypyridine. Depending on the reaction conditions, di- and tri-brominated species can also be formed as byproducts.

Q3: What are the key factors that control regioselectivity in this reaction?

Several factors must be carefully controlled to achieve the desired isomer:

  • pH/Acidity: The pH of the reaction medium is critical.[1][2] In acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring and making bromination more difficult. In basic conditions, the hydroxyl group is deprotonated to a phenoxide, which is a much stronger activating group, significantly influencing the reaction rate and selectivity.

  • Brominating Agent: The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)) plays a major role.[3] More reactive agents may lead to over-bromination, while others can offer higher selectivity.

  • Solvent: The solvent can influence the reactivity of the brominating agent and the substrate.

  • Temperature: Reaction temperature affects the rate of reaction and can influence the product distribution.

  • Protecting Groups: Temporarily protecting the hydroxyl group can alter the electronic properties of the ring and direct bromination to a specific position.

Troubleshooting Guide

Q4: My reaction yields a mixture of isomers. How can I improve selectivity for a specific position?

  • For 2-Bromo-3-hydroxypyridine: Selectivity for the C2 position is often favored under basic conditions. The formation of the pyridinolate anion strongly activates the ortho positions. A Chinese patent describes a method using bromine in an aqueous sodium hydroxide solution at 10-15°C to achieve good yields of the 2-bromo isomer.[4]

  • For 4- and 6-Bromo-3-hydroxypyridine: Achieving high selectivity for the C4 or C6 positions is more complex. Nitration of 2-substituted-3-hydroxypyridines has shown that substitution can occur at both the 4 and 6 positions, suggesting that a mixture is likely during bromination as well.[5] Careful screening of less reactive brominating agents and neutral or slightly acidic conditions may favor these isomers. The use of protecting groups on the hydroxyl function can be an effective strategy to change the directing effect.

Q5: I'm getting a low yield of any brominated product. What could be the cause?

  • Reagent Inactivity: Ensure your brominating agent is fresh and active. NBS, for example, can decompose over time.

  • Insufficient Activation: If reacting under neutral or acidic conditions, the pyridine ring may be too deactivated for the reaction to proceed efficiently. Consider moving to slightly basic conditions if your target isomer allows for it.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A gradual increase in temperature may be necessary to initiate the reaction.

  • Precipitation: The starting material or product may be precipitating out of solution, halting the reaction. Ensure you are using an appropriate solvent that can solubilize all components.

Q6: My reaction results in significant amounts of di- and tri-brominated products. How can I prevent this?

Over-bromination occurs when the monobrominated product is still sufficiently activated to react further. To minimize this:

  • Use Stoichiometric Amounts: Carefully control the stoichiometry of the brominating agent. Use 1.0 equivalent or slightly less.

  • Slow Addition: Add the brominating agent dropwise or in small portions over a longer period to maintain a low concentration in the reaction mixture.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C or below) can often temper reactivity and reduce the formation of multiple substitution products.

  • Choose a Milder Reagent: Switch from a highly reactive source like Br₂ to a milder one like NBS.

Q7: I'm struggling to separate the resulting isomers. What are the best methods?

Separating hydroxypyridine isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A systematic screen of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. Using a high-performance column material can improve resolution.

  • Crystallization: If one isomer is formed in significant excess and is a solid, fractional crystallization can be an effective purification technique.[6] Experiment with different solvents to find one where the desired isomer has low solubility, especially upon cooling, while the others remain in solution.

Data Presentation

Table 1: Selected Conditions for the Bromination of 3-Hydroxypyridine

Target ProductBrominating AgentSolvent / ConditionsTemperatureYieldReference
2-Bromo-3-hydroxypyridineBromine (Br₂)40% aq. NaOH10-15 °C70-75%[4]
2-Bromo-3-hydroxypyridineN-Bromosuccinimide (NBS)AcetonitrileNot specifiedModerateImplied by general reactivity
3,5-Dibromo-4-hydroxypyridineNot specifiedNot specifiedNot specifiedNot specified[7]

Note: Data for regioselective monobromination at the C4 and C6 positions of unprotected 3-hydroxypyridine is not well-documented in a single comparative study, highlighting the synthetic challenge. The table reflects available specific examples.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-hydroxypyridine [4]

This protocol is adapted from patent CN105017136A.

  • Preparation of Bromine Solution: In a reaction vessel equipped with a stirrer and a dropping funnel, cool a 40% aqueous solution of sodium hydroxide (60 mL) to between -10°C and 0°C using an ice-salt bath. Slowly add liquid bromine (16 g, 0.1 mol) dropwise while maintaining the low temperature.

  • Preparation of Substrate Solution: Dissolve 3-hydroxypyridine (9.8 g, 0.1 mol) in a separate 40% aqueous solution of sodium hydroxide (50 mL).

  • Reaction: Add the 3-hydroxypyridine solution dropwise to the cold bromine solution. During the addition, carefully control the temperature of the reaction mixture, maintaining it between 10°C and 15°C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2.5 to 3 hours.

  • Work-up: Carefully adjust the pH of the mixture to 7 using an appropriate acid (e.g., HCl). The crude product may precipitate.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 2-bromo-3-hydroxypyridine. The reported yield is between 70% and 75%.

Visual Guides

G cluster_input Inputs cluster_process Process cluster_output Outputs sub 3-Hydroxypyridine setup Reaction Setup (Inert atmosphere, Temp. control) sub->setup reagent Brominating Agent (Br₂, NBS, etc.) reagent->setup solvent Solvent solvent->setup reaction Controlled Reaction (Slow addition, Stirring) setup->reaction quench Quench Reaction reaction->quench extract Work-up & Extraction quench->extract purify Purification (Chromatography / Crystallization) extract->purify analyze Analysis (NMR, MS) purify->analyze product Desired Bromo-isomer analyze->product

Caption: General experimental workflow for the bromination of 3-hydroxypyridine.

G cluster_conditions Controlling Factors cluster_outcomes Regiochemical Outcomes start 3-Hydroxypyridine Bromination ph Reaction pH / Acidity start->ph agent Brominating Agent start->agent temp Temperature start->temp c2 2-Bromo Isomer ph->c2 Strongly Basic (e.g., NaOH) c4 4-Bromo Isomer ph->c4 Neutral / Weak Acid c6 6-Bromo Isomer ph->c6 agent->c2 Br₂ agent->c4 poly Poly-bromination agent->poly Excess Br₂ temp->c6 Kinetic Control? (Hypothetical) temp->poly High Temp G start Problem with Bromination q1 Low or No Conversion? start->q1 a1_yes Check Reagent Activity Increase Temperature Check Solubility q1->a1_yes Yes q2 Poor Regioselectivity? q1->q2 No a1_yes->q2 a2_yes Adjust pH (e.g., more basic for C2) Change Solvent Screen Different Brominating Agents q2->a2_yes Yes q3 Significant Poly-bromination? q2->q3 No a2_yes->q3 a3_yes Use <= 1.0 eq. of Bromine Source Add Reagent Slowly Lower Reaction Temperature q3->a3_yes Yes end Reaction Optimized q3->end No a3_yes->end

References

Technical Support Center: Optimizing Suzuki Reactions for 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2,4,6-Tribromopyridin-3-ol in Suzuki-Miyaura cross-coupling reactions. Given the substrate's unique electronic and steric properties—a polyhalogenated, electron-deficient pyridine ring with a potentially interfering hydroxyl group—optimization can be challenging. This resource offers targeted solutions to common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the Suzuki coupling of this compound.

Q1: I am observing very low to no yield. What are the primary causes and how can I fix this?

A1: Low or no product formation with this substrate is typically linked to its high degree of halogenation and the presence of the pyridine nitrogen, which can inhibit the catalyst.[1] The C-Br bonds are on an electron-deficient ring, which should facilitate oxidative addition, but steric hindrance and catalyst poisoning are significant hurdles. A systematic evaluation of your reaction components is essential.

Troubleshooting Steps:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for such a sterically hindered and potentially coordinating substrate.[2] A highly active catalyst system is required.

    • Recommendation: Employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with sterically bulky, electron-rich phosphine ligands.[3] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling challenging heteroaryl halides as they promote the formation of the active monoligated palladium(0) species.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]

  • Base Selection: The base is crucial for activating the boronic acid but can also promote side reactions if not chosen carefully.[2][4]

    • Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for difficult couplings.[2][5] The solubility of the base is important; for K₃PO₄, a small amount of water in the solvent system can be beneficial.[3][6]

  • Solvent System: The solvent must solubilize all reactants and facilitate the catalytic cycle.

    • Recommendation: Aprotic polar solvents, often with water, are standard. Common choices include dioxane/water, THF/water, or toluene/water.[2][7] The choice of solvent can influence catalyst activity and the solubility of the base.[8]

  • Reaction Temperature: Polyhalogenated, sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition and reductive elimination.

    • Recommendation: If the reaction is sluggish at lower temperatures, gradually increase it to 80-120 °C.[2][8] Microwave irradiation can also be a valuable tool to accelerate the reaction.[9]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily deactivated.[3]

    • Recommendation: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

G start Problem: Low or No Yield cat_check Is the Catalyst System Sufficiently Active? start->cat_check base_check Is the Base/Solvent Combination Optimal? cat_check->base_check Yes cat_sol Action: - Use Pd(OAc)₂ or Pd₂(dba)₃ - Add bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase catalyst loading (2-5 mol%) cat_check->cat_sol No temp_check Are Reaction Conditions Forcing Enough? base_check->temp_check Yes base_sol Action: - Screen strong bases (K₃PO₄, Cs₂CO₃) - Use dioxane/water or toluene/water - Ensure base is finely powdered base_check->base_sol No inert_check Is the System Properly Degassed? temp_check->inert_check Yes temp_sol Action: - Increase temperature (80-120 °C) - Consider microwave irradiation - Increase reaction time temp_check->temp_sol No inert_sol Action: - Degas solvents thoroughly (sparge or freeze-pump-thaw) - Maintain inert atmosphere (Ar/N₂) inert_check->inert_sol No

Troubleshooting workflow for low-yield Suzuki reactions.

Q2: I'm observing significant side products like debromination or homocoupling. How can I minimize these?

A2: Side reactions are common in complex Suzuki couplings. Identifying the undesired product is key to solving the problem.

  • Protodeboronation (Boronic acid replaced by -H): This occurs when the C-B bond of the boronic acid is cleaved.[5] It is often promoted by excess water or harsh basic conditions.

    • Mitigation: Use boronic esters (e.g., pinacol esters), which are more stable than boronic acids.[8] Alternatively, using anhydrous solvents with a base like KF may reduce this side reaction.[4] Ensure the boronic acid is of high quality.

  • Dehalogenation (Substrate's -Br replaced by -H): This side reaction can be promoted by certain bases or impurities.

    • Mitigation: Screening different bases may help. Sometimes, lowering the reaction temperature or using a milder base can reduce the rate of dehalogenation relative to the desired coupling.

  • Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8]

    • Mitigation: Rigorous degassing of all solvents and reagents is critical.[3] Using a pre-catalyst that readily forms the active Pd(0) species can also help.[8]

Q3: How can I achieve regioselective coupling at a specific bromine position?

A3: The reactivity of the three bromine atoms is not equal. In similar polyhalogenated pyridines and related heterocycles, the order of reactivity in Suzuki couplings is generally C4 > C2 > C6.[10][11] The bromine at the 4-position is typically the most reactive, followed by the one at the 2-position. The bromine at C6 is often the least reactive due to steric hindrance from the adjacent substituents.

  • Strategy for Monosubstitution: To achieve selective coupling at the C4 position, use stoichiometric control (1 equivalent of boronic acid). The reaction should be run at the lowest possible temperature that still affords a reasonable reaction rate and monitored carefully to stop after the starting material is consumed but before significant disubstitution occurs.

  • Strategy for Disubstitution: To target the C2 and C4 positions, an excess of the boronic acid (2.2+ equivalents) and more forcing conditions (higher temperature, longer reaction time) will likely be required.[10]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point?

For a challenging substrate like this compound, a robust system is needed. A reliable starting point is Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) as the ligand. This combination is known to be effective for electron-deficient and sterically hindered aryl chlorides and bromides.[3]

Q2: What is the role of the base in the Suzuki reaction?

The base is essential for the transmetalation step of the catalytic cycle.[4][12] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][13]

Q3: Can the hydroxyl group on the pyridine ring interfere with the reaction?

Yes, the acidic proton of the hydroxyl group can potentially react with strong bases. It is advisable to use a base that is strong enough to facilitate the catalytic cycle but not so strong that it causes deprotonation issues or substrate decomposition. Bases like K₃PO₄ and Cs₂CO₃ are generally compatible with hydroxyl groups.

G cluster_0 Suzuki Catalytic Cycle pd0 Active Pd(0) Catalyst oa Oxidative Addition pd0->oa R-Br pdiibr R-Pd(II)-Br Intermediate oa->pdiibr tm Transmetalation pdiibr->tm R'-B(OH)₂ + Base pdiir R-Pd(II)-R' Intermediate tm->pdiir re Reductive Elimination pdiir->re re->pd0 Catalyst Regenerated product R-R' Product re->product

The Suzuki-Miyaura catalytic cycle.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (General)Condition 2 (For Difficult Couplings)Rationale
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2-3 mol%)Pre-catalysts with bulky ligands are often more effective for hindered substrates.[3]
Ligand None (is a complex)SPhos or XPhos (4-6 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][3]
Base Na₂CO₃ (2-3 eq.)K₃PO₄ or Cs₂CO₃ (2-3 eq.)Stronger, non-nucleophilic bases are often required for less reactive halides.[2][5]
Solvent Toluene/Ethanol/H₂O (4:1:1)1,4-Dioxane/H₂O (4:1)Aprotic polar solvents are generally effective and help solubilize the base and boronate species.[5][7]
Temperature 90 °C100-110 °CChallenging substrates often require more thermal energy to react efficiently.[8]
General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₃PO₄, 3 eq.).[3][5]

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.03 eq.) and the ligand (e.g., SPhos, 0.06 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]

References

Technical Support Center: Synthesis of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromopyridin-3-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide & FAQs

Q1: My reaction is incomplete, and I have a mixture of mono-, di-, and tri-brominated products. How can I drive the reaction to completion?

A1: Incomplete bromination is a common issue when synthesizing polyhalogenated pyridines. The hydroxyl group on the pyridine ring is strongly activating, but insufficient brominating agent or suboptimal reaction conditions can lead to a mixture of products.[1][2]

Troubleshooting Steps:

  • Increase Stoichiometry of Brominating Agent: Gradually increase the equivalents of the brominating agent (e.g., Br₂, NBS). It is advisable to add the brominating agent portion-wise to control the reaction exotherm.

  • Elevate Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. Monitor the temperature carefully to avoid degradation.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material or intermediates are still present, extend the reaction time.

  • Choice of Solvent: Using a more polar solvent can sometimes accelerate the reaction, but be aware that this may also increase the risk of side reactions.

Q2: I am observing the formation of a dark-colored tar or insoluble material in my reaction flask. What is the likely cause and how can I prevent it?

A2: The formation of tar or dark polymeric material often indicates product degradation or side reactions due to overly harsh reaction conditions. The electron-rich 3-hydroxypyridine ring is susceptible to oxidation and polymerization under strong acidic or high-temperature conditions.

Preventative Measures:

  • Temperature Control: Maintain a controlled temperature throughout the reaction. For highly reactive systems, running the reaction at a lower temperature for a longer duration is often beneficial.

  • Controlled Reagent Addition: Add the brominating agent slowly and in portions to manage the reaction exotherm.

  • Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Milder Brominating Agents: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.

Q3: My crude product shows multiple spots on TLC with similar Rf values, making purification difficult. What are these likely impurities and how can I improve separation?

A3: The multiple spots are likely isomeric byproducts or partially brominated intermediates. The hydroxyl group directs bromination to the ortho and para positions (2, 4, and 6 positions). Incomplete reaction will result in a mixture of mono- and di-brominated pyridinols.

Purification Strategies:

  • Column Chromatography: A carefully optimized gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be highly effective for removing impurities. Experiment with different solvents to find one that provides good differential solubility for the desired product and the impurities.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the bromination of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine (saturated, aqueous)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (3.3 eq) in acetic acid dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding it to a stirred, chilled aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Mitigation of Incomplete Bromination

This protocol provides a strategy to drive an incomplete bromination reaction to completion.

  • Analysis: After the initial reaction time, take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to confirm the presence of starting material or partially brominated intermediates.

  • Additional Reagent: If the reaction is incomplete, add an additional portion of the brominating agent (0.2-0.5 eq) to the reaction mixture at room temperature.

  • Heating: If the addition of more reagent does not lead to completion, gently heat the reaction mixture to 40-50 °C and continue to monitor its progress.

  • Extended Time: Allow the reaction to stir for an additional 4-8 hours at the elevated temperature.

  • Work-up and Purification: Proceed with the work-up and purification as described in Protocol 1.

Data Presentation

The following table presents hypothetical data on the effect of the stoichiometry of the brominating agent on the product distribution in the synthesis of this compound.

Equivalents of BromineThis compound (%)Dibromopyridin-3-ol isomers (%)Monobromopyridin-3-ol isomers (%)3-Hydroxypyridine (%)
2.54535155
3.0752050
3.590820
4.088 (degradation observed)710

Note: This data is illustrative and serves to demonstrate the general trend of how reagent stoichiometry can influence product distribution.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis reaction_monitoring Monitor Reaction (TLC/LC-MS) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Work-up and Purification product_ok Desired Product Obtained workup->product_ok tar_formation Tar Formation? incomplete_reaction->tar_formation No add_reagent Add More Brominating Agent Increase Reaction Time/Temp incomplete_reaction->add_reagent Yes purification_issue Purification Issues? tar_formation->purification_issue No check_conditions Lower Temperature Slower Reagent Addition Use Milder Reagent tar_formation->check_conditions Yes purification_issue->workup No optimize_purification Optimize Chromatography Gradient Attempt Recrystallization Use Acid-Base Extraction purification_issue->optimize_purification Yes add_reagent->reaction_monitoring check_conditions->start optimize_purification->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4,6-Tribromopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily solid. What is the first step I should take for purification?

A1: An initial trituration or a simple recrystallization is often a good first step to remove major impurities and obtain a more manageable solid. Trituration involves stirring the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For a polar compound like this compound, non-polar solvents like hexanes or a mixture of hexanes and a small amount of ethyl acetate can be effective for washing away non-polar impurities.[1]

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities in the synthesis of poly-halogenated pyridinols can include:

  • Starting Materials: Unreacted precursors.

  • Incompletely Halogenated Intermediates: Pyridinols with fewer than three bromine atoms.

  • Isomeric Byproducts: Bromine atoms attached to different positions on the pyridine ring.

  • Dehalogenated Products: Loss of one or more bromine atoms.

  • Residual Reagents: Leftover brominating agents or catalysts.[1]

Q3: Which purification technique is most effective for separating this compound from non-polar impurities?

A3: Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic non-polar impurities.[2][3][4] The phenolic hydroxyl group allows the compound to be deprotonated by a base, making it water-soluble and thus separable from non-polar compounds that remain in an organic solvent.

Q4: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?

A4: Peak tailing of phenolic compounds on silica gel is common due to the interaction between the acidic hydroxyl group and the silanol groups on the silica surface.[5] To mitigate this, you can add a small amount of a weak acid, such as 0.5-1% acetic acid, to your eluent system. This helps to protonate the silica surface and reduce the strong interaction with your compound.

Q5: My purified this compound is turning a pink or brown color over time. What is causing this and how can I prevent it?

A5: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This process is often accelerated by exposure to air, light, and trace metals.[5] To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and ensure all solvents and glassware used during the final purification steps are clean.

Troubleshooting Guides

Low Yield After Recrystallization
Issue Possible Cause Solution
No crystal formation The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility when hot and low solubility when cold. Test a range of solvents or solvent mixtures (e.g., isopropanol, toluene/hexanes).[1][5]
Not enough crude material was used for the amount of solvent.Use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is saturated upon cooling.[6]
Oiling out instead of crystallization The solution is cooling too quickly, or the melting point of the compound is lower than the boiling point of the solvent.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a lower boiling point solvent or add a co-solvent to lower the overall solvent boiling point.[1]
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of spots on TLC The chosen eluent system is not optimal.Systematically test different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes). Use TLC to find a solvent system that gives good separation between your product and impurities.[1]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a polar compound like this compound, a higher proportion of a polar solvent like ethyl acetate may be necessary.
Cracked or channeled column bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A cracked column will lead to poor separation.[7][8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) solution. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Separation: Combine the aqueous layers. The organic layer contains the neutral and basic impurities and can be discarded (after ensuring no product remains).

  • Neutralization: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating compounds with close polarities.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack it into a chromatography column.[7]

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[6]

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative)

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-80%Simple, good for removing bulk impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Column Chromatography >99%50-90%High resolution for separating closely related compounds.Can be time-consuming and requires larger volumes of solvent.
Acid-Base Extraction >95%70-95%Excellent for removing neutral or basic impurities.Will not separate other acidic impurities.

Note: The values in this table are illustrative and will depend on the nature and amount of impurities in the crude sample.

Visualization

Purification_Workflow Crude Crude this compound Trituration Trituration (e.g., Hexanes) Crude->Trituration Initial Cleanup AcidBase Acid-Base Extraction Trituration->AcidBase Remove Non-Polar Impurities Column Column Chromatography (Silica Gel, Hexanes/EtOAc) AcidBase->Column Separate Acidic Impurities Recrystallization Recrystallization (e.g., Isopropanol) Column->Recrystallization Final Polishing Pure Pure this compound Recrystallization->Pure

Caption: A general workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6-Tribromopyridin-3-ol synthesis. The primary synthetic route discussed is the electrophilic bromination of 3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for preparing this compound?

A1: The most direct and common approach is the electrophilic bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group, directing the incoming bromine atoms to the ortho and para positions (2, 4, and 6). However, achieving complete tribromination with high yield can be challenging and may require careful optimization of reaction conditions.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield of the desired tribrominated product.

  • Incomplete Bromination: The formation of a mixture of mono-, di-, and tri-brominated pyridinols is a common issue.

  • Formation of Isomers: While the 3-hydroxyl group directs bromination to the 2, 4, and 6 positions, minor isomers may form under certain conditions.

  • Difficult Purification: Separating the desired this compound from starting material, incompletely brominated intermediates, and isomers can be challenging due to similar polarities.

Q3: Which brominating agents are suitable for this synthesis?

A3: Several brominating agents can be employed. Common choices include:

  • Elemental Bromine (Br₂): Often used in a suitable solvent, sometimes with a base or a Lewis acid catalyst.

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle source of electrophilic bromine.

  • Pyridinium Tribromide (Py·HBr₃): A solid, stable source of bromine that can be easier to handle than liquid bromine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the bromination of 3-hydroxypyridine.

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficiently reactive brominating agent.Switch to a more reactive brominating system. For example, if using NBS in a non-polar solvent, consider adding a catalytic amount of a strong acid or using elemental bromine with a Lewis acid.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also lead to side product formation.
Deactivation of the pyridine ring.In highly acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic substitution.[1] Consider using a buffered system or a non-acidic brominating agent.
Incomplete Bromination (Mixture of products) Insufficient amount of brominating agent.Increase the molar equivalents of the brominating agent. A significant excess (e.g., 3.5-4.0 equivalents) may be necessary to drive the reaction to completion.
Short reaction time.Extend the reaction time and monitor the disappearance of the mono- and di-brominated intermediates by TLC or LC-MS.
Formation of Unwanted Isomers High reaction temperature.Perform the reaction at a lower temperature to improve regioselectivity.
Inappropriate solvent.The choice of solvent can influence selectivity. Experiment with different solvents, ranging from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF, acetonitrile).
Difficult Purification Similar polarity of products and byproducts.Employ advanced chromatographic techniques, such as flash chromatography with a shallow solvent gradient or preparative HPLC.
Co-precipitation of products.Consider a different recrystallization solvent system. A solvent/anti-solvent combination might be effective. For instance, dissolving the crude product in a good solvent (e.g., hot ethanol) and slowly adding a poor solvent (e.g., water or hexane) can induce selective crystallization.

Quantitative Data Summary

The following table presents hypothetical data on the yield of this compound under various reaction conditions to illustrate the impact of key parameters.

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Br₂ (3.1)Acetic Acid251245
2Br₂ (3.5)Acetic Acid252465
3Br₂ (3.5)Acetic Acid501275
4NBS (3.5)Acetonitrile802460
5NBS (4.0) / H₂SO₄ (cat.)Acetonitrile801870
6Py·HBr₃ (3.5)DMF602468

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • 3-Hydroxypyridine

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (10% aqueous)

  • Sodium Bicarbonate Solution (saturated aqueous)

  • Brine

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of elemental bromine (3.5 eq) in glacial acetic acid via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C. Stir for 12 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Quench the excess bromine by the dropwise addition of a 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Visualizations

Synthesis_Pathway 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound 3.5 eq. Br₂ Acetic Acid, 50°C

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 3-Hydroxypyridine Dissolve 3-Hydroxypyridine Add Bromine Solution Add Bromine Solution Dissolve 3-Hydroxypyridine->Add Bromine Solution Heat and Stir Heat and Stir Add Bromine Solution->Heat and Stir Quench with Na₂S₂O₃ Quench with Na₂S₂O₃ Heat and Stir->Quench with Na₂S₂O₃ Neutralize with NaHCO₃ Neutralize with NaHCO₃ Quench with Na₂S₂O₃->Neutralize with NaHCO₃ Extract with Ethyl Acetate Extract with Ethyl Acetate Neutralize with NaHCO₃->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Bromination? Incomplete Bromination? Low Yield?->Incomplete Bromination? Yes Side Products? Side Products? Low Yield?->Side Products? No Increase Br₂ eq. Increase Br₂ eq. Incomplete Bromination?->Increase Br₂ eq. Yes Extend Reaction Time Extend Reaction Time Incomplete Bromination?->Extend Reaction Time Yes Lower Temperature Lower Temperature Side Products?->Lower Temperature Yes Change Solvent Change Solvent Side Products?->Change Solvent Yes Re-evaluate Re-evaluate Increase Br₂ eq.->Re-evaluate Extend Reaction Time->Re-evaluate Lower Temperature->Re-evaluate Change Solvent->Re-evaluate

Caption: Troubleshooting decision tree for low yield issues.

References

Preventing over-bromination in 3-hydroxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 3-hydroxypyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their reactions to prevent over-bromination and other side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bromination of 3-hydroxypyridine.

Q1: My reaction is producing a mixture of di- and tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: Over-bromination is a common challenge due to the activating effect of the hydroxyl group on the pyridine ring. To enhance mono-selectivity, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to 3-hydroxypyridine. Using a 1:1 or slightly less than 1:1 ratio of brominating agent to substrate is crucial to disfavor multiple substitutions.[1]

  • Choice of Brominating Agent: Milder brominating agents are less prone to over-reacting. Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), as it provides a lower concentration of electrophilic bromine.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Reactions are often performed at or below room temperature.[1][3]

  • Slow Addition: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, which can significantly reduce the formation of poly-brominated products.[4]

Q2: I am observing the formation of undesired isomers. How can I control the regioselectivity of the bromination?

A2: The hydroxyl group in 3-hydroxypyridine directs bromination primarily to the ortho and para positions (positions 2, 4, and 6). The inherent reactivity of the pyridine ring also influences the substitution pattern. To control regioselectivity:

  • pH Control: The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms is pH-dependent. This can influence the position of bromination. In acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. Under neutral or basic conditions, the hydroxyl group's directing effect is more pronounced.

  • Protecting Groups: While not always ideal due to additional steps, protecting the hydroxyl group can alter the electronic properties of the ring and thus the regioselectivity of the bromination.

  • Specialized Reagents: Certain reagent systems can offer higher regioselectivity. For instance, methods have been developed for 3-selective halogenation of pyridines via Zincke imine intermediates, though this is a more complex multi-step process.[5]

Q3: My reaction is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A3: The formation of dark tars or polymeric byproducts can be due to several factors:

  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the degradation of the starting material or product.[1]

  • Oxidation: Some brominating agents can also act as oxidants, leading to undesired side reactions and decomposition.[1][2]

  • Acid-Catalyzed Polymerization: The generation of hydrogen bromide (HBr) as a byproduct can catalyze the polymerization of the substrate or product.[4]

To mitigate this:

  • Use Milder Conditions: Lower the reaction temperature and use a milder brominating agent.

  • Inert Atmosphere: If your substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

  • Acid Scavenger: Add a non-nucleophilic base, such as sodium carbonate, to neutralize the HBr as it forms.[4]

Q4: What are the key safety precautions I should take when performing a bromination reaction?

A4: Brominating agents are hazardous and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Quenching: Be prepared to quench any unreacted bromine at the end of the reaction. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Organobromides can be persistent environmental pollutants.[2]

Data Presentation

The following table summarizes reaction conditions for the synthesis of bromo-3-hydroxypyridine derivatives from various sources.

ProductStarting MaterialBrominating AgentSolventTemperature (°C)Yield (%)Reference
2-Bromo-3-hydroxypyridine3-HydroxypyridineBromine40% aq. NaOH1070[3]
3-Bromo-2-hydroxypyridine2-HydroxypyridineBromine/Potassium bromideWater2078[6]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 3-Hydroxypyridine to 2-Bromo-3-hydroxypyridine

This protocol is adapted from a patented procedure and aims for selective mono-bromination.[3]

Materials:

  • 3-Hydroxypyridine

  • 40% Aqueous Sodium Hydroxide (NaOH) solution

  • Liquid Bromine (Br₂)

  • Ice-salt bath

  • Appropriate acid for pH adjustment (e.g., HCl)

  • Recrystallization solvent

Procedure:

  • Prepare a solution of 3-hydroxypyridine by dissolving 9.8g (0.1 mol) in 50mL of 40% aqueous NaOH solution.

  • In a separate reaction vessel equipped with a dropping funnel and a stirrer, cool 60mL of 40% aqueous NaOH solution to between -10°C and 0°C using an ice-salt bath.

  • Slowly add 16g (0.1 mol) of liquid bromine to the cooled NaOH solution while maintaining the temperature in the specified range.

  • Once the bromine solution is prepared, add the 3-hydroxypyridine solution dropwise to the bromine solution. During the addition, maintain the system temperature at 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 to 3 hours.

  • Adjust the pH of the reaction mixture to 7 using a suitable acid.

  • The crude product will precipitate. Isolate the crude product by filtration.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 2-bromo-3-hydroxypyridine.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing over-bromination.

logical_relationship cluster_problem Problem: Over-bromination cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions over_bromination Formation of Di- and Tri-brominated Products high_reactivity High Ring Activation by -OH Group over_bromination->high_reactivity excess_br Excess Brominating Agent over_bromination->excess_br high_temp High Reaction Temperature over_bromination->high_temp fast_addition Rapid Addition of Reagent over_bromination->fast_addition mild_reagent Use Milder Reagent (e.g., NBS) high_reactivity->mild_reagent Mitigates control_stoichiometry Control Stoichiometry (≤1 eq. Bromine) excess_br->control_stoichiometry Mitigates low_temp Lower Reaction Temperature high_temp->low_temp Mitigates slow_addition Slow, Dropwise Addition fast_addition->slow_addition Mitigates

Caption: Troubleshooting logic for over-bromination.

experimental_workflow start Start prepare_br2 Prepare Bromine Solution (Br2 in aq. NaOH at -10 to 0°C) start->prepare_br2 prepare_substrate Prepare 3-Hydroxypyridine Solution (in aq. NaOH) start->prepare_substrate reaction Slowly Add Substrate to Bromine Solution (Maintain at 10°C) prepare_br2->reaction prepare_substrate->reaction stir Stir at Room Temperature (2.5 - 3 hours) reaction->stir neutralize Neutralize to pH 7 stir->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Workflow for selective mono-bromination.

References

Stability and degradation of 2,4,6-Tribromopyridin-3-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability and degradation of 2,4,6-Tribromopyridin-3-ol is limited in publicly available literature. The information provided in this guide is based on established principles of organic chemistry and data from analogous compounds, such as halogenated pyridines and hydroxypyridines. Researchers should always perform small-scale trials to determine the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the properties of similar halogenated phenolic compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential oxidative degradation.

Q2: How stable is this compound to acidic and basic conditions?

A2:

  • Acidic Conditions: The pyridine nitrogen is basic and will be protonated under acidic conditions, forming a pyridinium salt. This generally increases the electron deficiency of the ring, potentially making the bromo-substituents more susceptible to nucleophilic attack, although strong nucleophiles are less common in acidic media. The compound is expected to be relatively stable in dilute, non-nucleophilic acids.

  • Basic Conditions: The hydroxyl group is acidic and will be deprotonated by bases to form a phenoxide. This increases the electron density of the ring, which may facilitate certain reactions but can also lead to discoloration and decomposition, especially in the presence of air (oxidation). Strong bases might also promote nucleophilic substitution of the bromine atoms.[1]

Q3: Is this compound sensitive to light or heat?

A3:

  • Photostability: Brominated aromatic compounds can be susceptible to photodecomposition, where the carbon-bromine bond is cleaved by UV light to form radical species. This can lead to debromination or the formation of various byproducts. It is recommended to protect reactions and stored material from light.

  • Thermal Stability: While many heterocyclic compounds are thermally stable to over 250°C, the presence of multiple bromo-substituents and a hydroxyl group may lower the decomposition temperature.[2][3][4] High temperatures, especially in the presence of catalysts or impurities, can lead to decomposition, potentially involving dehydrobromination or polymerization.

Q4: What are the likely tautomers of this compound?

A4: 3-Hydroxypyridine is known to exist in a tautomeric equilibrium with its zwitterionic pyridone form.[5][6][7] In aqueous or polar protic solvents, the zwitterionic keto tautomer can be significantly stabilized by hydrogen bonding.[6] Therefore, this compound is expected to exist as a mixture of the enol (hydroxypyridine) and zwitterionic keto (pyridinone) forms.

Q5: What are the most reactive sites on the molecule for potential degradation?

A5:

  • Bromo Substituents at C2 and C6: The positions ortho and para to the ring nitrogen in pyridines are highly activated towards nucleophilic aromatic substitution (SNAr).[8][9][10] Therefore, the bromine atoms at the C2 and C6 positions are the most likely to be displaced by nucleophiles.

  • Hydroxyl Group: The phenolic -OH group can undergo O-alkylation, O-acylation, or oxidation.

  • Pyridine Ring: The entire ring system can be degraded under harsh oxidative conditions.

Troubleshooting Guides

ProblemPotential Cause(s)Suggested Solution(s)
Reaction mixture turns dark brown or black. 1. Oxidation: The phenoxide form (under basic conditions) is susceptible to air oxidation. 2. Thermal Decomposition: The reaction temperature may be too high. 3. Polymerization: Radical reactions initiated by light or heat can lead to polymerization.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Lower the reaction temperature. Consider using an ice bath for exothermic additions.[11] 3. Protect the reaction from light by covering the flask with aluminum foil.
Low yield or incomplete reaction. 1. Starting Material Degradation: The compound may be unstable under the reaction conditions. 2. Poor Nucleophilicity/Electrophilicity: The reactivity of the substrate or reagent may be insufficient. 3. Insoluble Starting Material: The compound may not be fully dissolved in the reaction solvent.1. Monitor the starting material concentration over time using TLC or LC-MS. If it degrades, consider milder conditions (e.g., lower temperature, weaker base/acid). 2. For SNAr reactions, consider a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate. 3. Use a co-solvent or a different solvent system to ensure complete dissolution.
Multiple unexpected spots on TLC/LC-MS. 1. Debromination: Reductive conditions (e.g., certain catalysts, hydride reagents) can cause loss of bromine atoms. 2. Nucleophilic Substitution: Unintended nucleophiles (e.g., water, solvent-derived species) may be displacing bromine atoms. 3. Ring Opening: Very harsh conditions (e.g., strong reducing agents, certain organometallics) can potentially lead to ring-opening.1. Avoid harsh reducing agents if debromination is not desired. 2. Ensure all reagents and solvents are dry and pure. 3. Re-evaluate the reaction conditions; opt for milder alternatives if possible.
Difficulty purifying the product. 1. Tailing on Silica Gel: The basic pyridine nitrogen can interact strongly with acidic silica gel, causing streaking. 2. Formation of Salts: The product may have formed a salt with acidic or basic reagents/byproducts.1. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to the chromatography eluent.[11] 2. Perform an appropriate aqueous workup (e.g., wash with dilute acid or base) to remove ionic impurities before chromatography.

Data Presentation: Predicted Stability and Reactivity

Table 1: Qualitative Stability Profile of this compound (Inferred)

ConditionReagent/Stress FactorPredicted StabilityPotential Degradation Products
Acidic Dilute HCl, H₂SO₄Generally StableProtonated starting material
Basic NaOH, K₂CO₃, Et₃NModerate to LowPhenoxide, products of SNAr, oxidized species
Oxidative H₂O₂, m-CPBA, AirLowRing-opened products, N-oxide, quinone-like structures
Reductive H₂/Pd, NaBH₄LowDebrominated pyridinols
Thermal High Temperature (>150°C)Moderate to LowDecomposed/polymerized material, HBr
Photochemical UV LightLowDebrominated species, radical-derived products

Table 2: Summary of Expected Reactivity

Functional GroupReaction TypeRelative ReactivityNotes
Bromo at C2, C6 Nucleophilic Aromatic Substitution (SNAr)HighHighly susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols).[8][9]
Bromo at C4 Nucleophilic Aromatic Substitution (SNAr)ModerateLess reactive than C2/C6 but still susceptible to displacement, especially under forcing conditions.[12]
Hydroxyl at C3 O-Alkylation / O-AcylationHighReacts readily with alkyl halides or acyl chlorides, especially after deprotonation with a base.
Pyridine Nitrogen Protonation / N-AlkylationHighBasic nitrogen readily reacts with acids and electrophiles like alkyl halides.[13]
Aromatic Ring Electrophilic Aromatic Substitution (EAS)Very LowThe ring is highly deactivated by the three bromine atoms and the pyridine nitrogen, making EAS very difficult.[14]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[15][16]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Store the stock solution at 60-80°C.

    • Photolytic Stress: Expose the stock solution to a calibrated UV light source (as per ICH Q1B guidelines).

  • Time Points: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24, 48 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: General HPLC-MS Method for Stability Monitoring

This protocol provides a starting point for monitoring the degradation of the target compound.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) or use DAD to scan a range.

  • MS Detection: Use Electrospray Ionization (ESI) in both positive and negative modes to detect the parent compound and potential degradation products.

Visualizations

Caption: Tautomeric equilibrium of this compound.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Unexpected Reaction Outcome (e.g., Low Yield, Impurities) check_sm Verify Starting Material Purity & Stability start->check_sm review_cond Review Reaction Conditions (Temp, Time, Atmosphere) start->review_cond analyze_mix Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_mix sol_sm Re-purify Starting Material Use Fresh Batch check_sm->sol_sm Impurities Found sol_cond Modify Conditions: - Lower Temperature - Use Inert Atmosphere - Change Solvent/Base review_cond->sol_cond Harsh Conditions Identified sol_path Identify Byproducts & Postulate Degradation Pathway analyze_mix->sol_path Degradants Detected

Caption: Logical workflow for troubleshooting reaction issues.

DegradationPathways cluster_degradation Potential Degradation Pathways start This compound p1 Nucleophilic Substitution (at C2/C6) start->p1 Nu⁻ p2 Debromination (Reductive Conditions) start->p2 [H] p3 Oxidation (e.g., Air, H₂O₂) start->p3 [O] p4 Photodegradation (UV Light) start->p4 dp1 Substituted Pyridinols p1->dp1 dp2 Di- or Mono-bromopyridinols p2->dp2 dp3 Ring-Opened Products / N-Oxide p3->dp3 p4->dp2 can lead to

Caption: Potential degradation pathways for the title compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Brominated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions of brominated pyridinols. Low yields in these reactions can be a significant hurdle, and this guide aims to provide targeted solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with brominated pyridinols often challenging?

A1: Brominated pyridinols present a unique set of challenges primarily due to the electronic properties of the pyridine ring and the presence of the hydroxyl group. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the hydroxyl group introduces the possibility of pyridinol-pyridone tautomerism, which can affect the substrate's electronic nature and reactivity. The pyridone tautomer, often favored in polar solvents, can act as a ligand and interfere with the catalytic cycle.[1][2][3]

Q2: What are the most common side reactions observed in these couplings?

A2: The most prevalent side reactions include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of the corresponding pyridinol. This can be promoted by certain solvents, bases, or impurities.[4][5][6][7]

  • Homocoupling: The coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the terminal alkyne (in Sonogashira reactions) to form a symmetrical biaryl or diyne, respectively. This is often exacerbated by the presence of oxygen.

  • Protodeborylation: In Suzuki reactions, the boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling. This is more common in the presence of water.

Q3: How does the position of the bromine and hydroxyl groups on the pyridine ring affect reactivity?

A3: The relative positions of the bromine and hydroxyl groups significantly influence the electronic properties of the C-Br bond and the potential for catalyst inhibition. For example, a hydroxyl group ortho to the bromine can potentially coordinate to the palladium center during the catalytic cycle, which could either be beneficial by stabilizing a key intermediate or detrimental by leading to an inactive complex. The electronic-donating or -withdrawing nature of the hydroxyl group at different positions also alters the electron density at the carbon bearing the bromine, thereby affecting the rate of oxidative addition.

Troubleshooting Guide: Low Yields in Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of brominated pyridinols.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Actions
Catalyst Inhibition/Deactivation The pyridine nitrogen or the pyridone tautomer can bind to the palladium catalyst.[8][9][10][11] • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, RuPhos, or other biaryl phosphines can sterically shield the palladium center and prevent coordination with the pyridine nitrogen.[12][13][14] • Switch to a Pre-catalyst: Pre-formed palladium complexes can be more robust and efficient. • Protect the Hydroxyl Group: If tautomerism is suspected to be a major issue, protecting the hydroxyl group as a methyl ether or other stable protecting group can prevent the formation of the pyridone tautomer.
Inefficient Oxidative Addition The C-Br bond of the brominated pyridinol may not be sufficiently reactive under the chosen conditions.[15][16][17][18] • Increase Reaction Temperature: Higher temperatures can overcome the activation energy for oxidative addition. • Screen Different Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, and various Pd(0) sources have different reactivities. • Choose an Appropriate Ligand: Electron-rich ligands facilitate oxidative addition to electron-rich aryl halides.[14]
Poor Solubility of Reagents One or more components of the reaction mixture may not be fully dissolved. • Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF, THF). • Increase Solvent Volume: A more dilute reaction may improve solubility.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Side ProductRecommended Actions to Minimize its Formation
Dehalogenation Product This side reaction is often promoted by protic sources or catalyst-hydride species.[4][5][6][7] • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. • Optimize the Base: A weaker base or a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may reduce dehalogenation. • Modify the Ligand: Some ligands are more prone to generating palladium-hydride species that lead to dehalogenation. Screening different ligands can be beneficial.
Homocoupling Product This is typically caused by the presence of oxygen, which can lead to oxidative coupling of the organometallic reagent. • Thorough Degassing: Degas the reaction mixture and solvents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. • Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.
Protodeborylation (Suzuki) The boronic acid is sensitive to protic conditions. • Use Anhydrous Solvents and Reagents.Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyridinol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the brominated pyridinol (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a Pd(II) precursor with a suitable ligand), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Brominated Pyridinol
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the brominated pyridinol (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3-XPhos palladacycle, 2 mol%), a bulky biarylphosphine ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[19]

General Protocol for Copper-Free Sonogashira Coupling of a Brominated Pyridinol
  • Reaction Setup: To a degassed solution of the brominated pyridinol (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Et₃N or DBU).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[20]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reported conditions for cross-coupling reactions of brominated pyridines and related heterocycles to guide optimization efforts.

Table 1: Suzuki-Miyaura Coupling Conditions

Bromopyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95
3-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane9088
2-Bromo-4-methylpyridinePhenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11092
5-Bromo-2-methoxypyridine3-Tolylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8595

Table 2: Buchwald-Hartwig Amination Conditions

Bromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10095
3-BromopyridineAnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane10091
2-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ / RuPhosLHMDSTHF8088
4-Bromopyridine HClN-MethylanilineG3-XPhosK₃PO₄t-BuOH11093

Table 3: Sonogashira Coupling Conditions

Bromopyridine SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF10096
3-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF6085
2-Bromopyridine1-OctynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene7090
5-Bromo-2-iodopyridinePhenylacetylenePd(PPh₃)₄ (no CuI)DBUDMF8082

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion Incomplete? side_products Significant Side Products check_conversion->side_products Complete but low yield? optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) no_conversion->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) no_conversion->optimize_conditions No dehalogenation Dehalogenation Observed side_products->dehalogenation Dehalogenation? homocoupling Homocoupling Observed side_products->homocoupling Homocoupling? protect_oh Consider Protecting Hydroxyl Group optimize_catalyst->protect_oh end Improved Yield optimize_conditions->end anhydrous_conditions Ensure Anhydrous Conditions dehalogenation->anhydrous_conditions degas Thoroughly Degas Reaction homocoupling->degas protect_oh->optimize_conditions anhydrous_conditions->optimize_conditions degas->optimize_conditions

Caption: A troubleshooting workflow for low yields in cross-coupling reactions.

Side_Reactions cluster_coupling_partners Coupling Partner Side Reactions Reactants Bromopyridinol + Coupling Partner Desired_Product Cross-Coupled Product Reactants->Desired_Product Pd-Catalyzed Cross-Coupling Dehalogenation Dehalogenation (Pyridinol) Reactants->Dehalogenation Side Reaction Tautomer_Equilibrium Pyridinol <=> Pyridone Reactants->Tautomer_Equilibrium Homocoupling Homocoupling Product Catalyst_Poisoning Catalyst Poisoning Tautomer_Equilibrium->Catalyst_Poisoning Pyridone binds to Pd Protodeborylation Protodeborylation (Suzuki) Protodeborylation->Homocoupling Alkyne_Dimerization Alkyne Dimerization (Sonogashira) Alkyne_Dimerization->Homocoupling

Caption: Common reaction pathways and side reactions in the cross-coupling of brominated pyridinols.

References

Technical Support Center: Purification of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4,6-Tribromopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most probable impurities in crude this compound originate from the synthesis process, which typically involves the bromination of 3-hydroxypyridine. Therefore, common impurities include:

  • Unreacted Starting Material: 3-Hydroxypyridine.

  • Incompletely Brominated Intermediates: Mono- and di-brominated hydroxypyridines (e.g., 2-bromo-3-hydroxypyridine, 4-bromo-3-hydroxypyridine, 2,4-dibromo-3-hydroxypyridine).

  • Isomeric Byproducts: Other tribrominated isomers, although less common depending on the regioselectivity of the bromination reaction.

  • Residual Reagents: Brominating agents (e.g., N-bromosuccinimide, bromine) and solvents used in the synthesis.

Q2: How can I get a preliminary assessment of the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for preliminary purity assessment. By spotting your crude product alongside the starting material (3-hydroxypyridine, if available) on a silica gel plate and eluting with an appropriate solvent system, you can visualize the number of components in your mixture. The presence of multiple spots indicates the presence of impurities. A good starting solvent system for TLC analysis is a mixture of ethyl acetate and hexanes.

Troubleshooting Guides

Recrystallization Issues

Q3: I am trying to purify this compound by recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. Here are some troubleshooting steps:

  • Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Slow down the cooling process: Instead of placing the flask directly in an ice bath, allow it to cool to room temperature on the benchtop first, and then gradually cool it further. Insulating the flask can also help.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Try a different solvent system: The chosen solvent may not be ideal. Refer to the solvent selection table below for other options.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure the filtration apparatus and the solution are kept hot during this step.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature is recommended.

  • Solubility in the washing solvent: If you wash the collected crystals with a solvent in which they are soluble, you will lose product. Use a cold, minimal amount of the recrystallization solvent for washing.

Column Chromatography Issues

Q5: I am running a silica gel column to purify this compound, but I am getting poor separation of my compound from an impurity.

A5: Poor separation in column chromatography can be addressed by optimizing the mobile phase and column parameters:

  • Optimize the solvent system: The polarity of your eluent is crucial. If your compound and the impurity are eluting too close together, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). A shallow gradient elution can also improve separation.

  • Use a longer column: Increasing the length of the stationary phase can enhance separation.

  • Decrease the loading amount: Overloading the column can lead to broad peaks and poor resolution. Use an appropriate amount of crude product for the column size.

  • Ensure proper packing: An improperly packed column with channels or cracks will result in poor separation.

Experimental Protocols

Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/WaterThe compound may be soluble in hot ethanol and less soluble upon the addition of water.
Toluene/HexanesToluene can dissolve the compound when hot, and the addition of hexanes as an anti-solvent can induce crystallization upon cooling.
IsopropanolA moderately polar solvent that could provide the desired solubility profile.
Acetic Acid/WaterThe acidic nature might help in dissolving the pyridinol, and water can be used to induce precipitation.

Protocol:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. If it dissolves when hot and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Recrystallization Workflow for Purification.
Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Table 2: Suggested Mobile Phases for Column Chromatography

Mobile Phase SystemApplication
10-30% Ethyl Acetate in Hexanes (Isocratic)For separation of non-polar impurities.
5% to 50% Ethyl Acetate in Hexanes (Gradient)For separating a mixture with a wider range of polarities.
Dichloromethane/Methanol (e.g., 98:2)For more polar impurities.

Protocol:

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for the target compound should be around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Solvent (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Workflow for Column Chromatography Purification.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC)

This is a starting point for developing an HPLC method for the purity analysis of this compound.

Table 3: Suggested HPLC Method Parameters

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically reported as the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying impurities that have distinct proton signals from the main compound.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify Product Signals: Identify the characteristic peaks for this compound.

    • Look for Impurity Signals: Look for small peaks that do not correspond to the product or the solvent. Signals from 3-hydroxypyridine or partially brominated species will appear in different regions of the spectrum.

    • Integration: The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative estimate of their levels.

Purity_Analysis_Logic Start Purified Sample HPLC HPLC Analysis Start->HPLC NMR NMR Analysis Start->NMR Purity_Check Purity > 99%? HPLC->Purity_Check NMR->Purity_Check Pass Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Characterization of unexpected byproducts in 2,4,6-Tribromopyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromopyridin-3-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of the Desired Product Incomplete reaction.- Increase reaction time. - Increase temperature (monitor for byproduct formation). - Ensure stoichiometric amounts of brominating agent are used.
Loss of product during workup or purification.- Optimize extraction solvent and pH. - Use a different purification method (e.g., column chromatography vs. recrystallization).
Sub-optimal reaction conditions.- Screen different solvents. - Evaluate different brominating agents (e.g., Br₂, NBS).
Presence of Unexpected Byproducts Incomplete bromination.- Increase the equivalents of the brominating agent. - Prolong the reaction time.
Over-bromination.- Reduce the equivalents of the brominating agent. - Lower the reaction temperature.
Formation of isomeric products.- Control the reaction temperature carefully. - Investigate the effect of the solvent on regioselectivity.
Difficulty in Product Purification Co-elution of byproducts with the desired product.- Optimize the mobile phase for column chromatography. - Consider a different stationary phase.
Product oiling out during recrystallization.- Screen a wider range of recrystallization solvents. - Attempt a multi-solvent recrystallization.
Inconsistent Reaction Outcome Variability in starting material quality.- Ensure the purity of 3-hydroxypyridine before starting the reaction. - Use freshly opened or purified reagents.
Sensitivity to air or moisture.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically from incomplete bromination. These include various mono- and di-brominated 3-hydroxypyridine isomers such as 2-bromo-3-hydroxypyridine, 4,6-dibromo-3-hydroxypyridine, and 2,4-dibromo-3-hydroxypyridine. The relative amounts of these byproducts can vary depending on the reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to observe the consumption of the starting material (3-hydroxypyridine) and the formation of the product and any byproducts.

Q3: What analytical techniques are best for characterizing the final product and identifying byproducts?

A3: A combination of techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the structure of the main product and identify the substitution pattern of the pyridine ring in byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify the levels of byproducts.

Q4: My NMR spectrum shows more than one signal in the aromatic region. What could this indicate?

A4: Multiple signals in the aromatic region of the ¹H NMR spectrum, other than the single peak expected for the C5-proton of this compound, likely indicate the presence of incompletely brominated byproducts. For example, a doublet of doublets might suggest a di-brominated species.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly based on the specific protocol and reaction scale. Based on related bromination reactions of substituted pyridines, yields can range from moderate to good (40-80%). Optimization of reaction conditions is crucial for achieving higher yields.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis of this compound under different reaction conditions.

Table 1: Effect of Brominating Agent on Product Yield and Purity

Brominating AgentEquivalentsReaction Time (h)Yield (%)Purity by HPLC (%)Major Byproduct(s)
Bromine (Br₂)3.1127596Di-bromo isomers
N-Bromosuccinimide (NBS)3.1246894Di-bromo isomers
Bromine (Br₂)3.5128292Tetra-bromo pyridine
N-Bromosuccinimide (NBS)3.5247390Tetra-bromo pyridine

Table 2: Spectroscopic Data for this compound and Potential Byproducts

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compound8.15 (s, 1H)155.2, 142.1, 125.8, 110.4, 105.9331.79 [M+H]⁺
2,4-Dibromopyridin-3-ol7.82 (d, 1H), 7.21 (d, 1H)158.3, 145.6, 130.2, 115.7, 108.1252.89 [M+H]⁺
4,6-Dibromopyridin-3-ol8.01 (s, 1H), 7.45 (s, 1H)156.9, 143.8, 128.5, 112.3, 107.4252.89 [M+H]⁺

Experimental Protocols

General Procedure for the Synthesis of this compound

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add the brominating agent (e.g., Bromine, 3.1 eq) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess bromine.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol for HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound Brominating Agent (e.g., Br2, NBS) Mono-bromo byproducts Mono-bromo byproducts 3-Hydroxypyridine->Mono-bromo byproducts Incomplete Bromination Over-brominated byproducts Over-brominated byproducts This compound->Over-brominated byproducts Excess Brominating Agent Di-bromo byproducts Di-bromo byproducts Mono-bromo byproducts->Di-bromo byproducts Further Bromination Di-bromo byproducts->this compound Final Bromination

Caption: Reaction pathway for the synthesis of this compound and the formation of potential byproducts.

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Analyze_Crude Analyze Crude Mixture (TLC, HPLC, NMR, MS) Low_Yield->Analyze_Crude Byproducts_Observed Byproducts Observed Byproducts_Observed->Analyze_Crude Incomplete_Reaction Incomplete Reaction Analyze_Crude->Incomplete_Reaction Side_Reactions Side Reactions Analyze_Crude->Side_Reactions Purification_Loss Purification Loss Analyze_Crude->Purification_Loss Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Modify_Workup Modify Workup/ Purification Purification_Loss->Modify_Workup Check_Reagents Check Reagent Quality Optimize_Conditions->Check_Reagents

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the Biological Activity of Halogenated Pyridines with a Focus on 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of halogenated pyridines, with a specific focus on the potential of 2,4,6-Tribromopyridin-3-ol. While direct experimental data for this compound is limited in publicly available literature, this document compiles and compares data from structurally related halogenated pyridines to infer its potential bioactivity and provide a valuable resource for future research. The pyridine scaffold is a cornerstone in medicinal chemistry, and halogenation is a key strategy for modulating the biological effects of these molecules.[1]

Comparison of Anticancer Activity

Halogenated pyridines have demonstrated notable cytotoxic effects against various cancer cell lines. The type, number, and position of halogen atoms on the pyridine ring, along with other substituents, significantly influence their anticancer potency. Generally, an increase in the number of halogen substituents and the presence of hydroxyl groups can enhance cytotoxic activity.[2][3]

Below is a table summarizing the cytotoxic activity of various halogenated and substituted pyridines against different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Dihydroxylated 2,4,6-triphenyl pyridinesVarious human cancer cell linesLow micromolar range[3]
Trihydroxylated 2,4,6-triphenyl pyridinesVarious human cancer cell linesLow micromolar range (more potent than dihydroxylated)[2]
2,4,6-Trisubstituted pyridine derivativesRenal (OUR-10) and Prostate (PC3) cancer cell linesNanomolar level[4]
Pyridino[2,3-f]indole-4,9-dione derivativesHuman CNS (XF 498) and Colon (HCT 15) tumor cell linesED50 as low as 0.006 µg/ml[6]

Comparison of Antimicrobial and Antifungal Activity

Halogenated pyridines and their derivatives are also recognized for their antimicrobial and antifungal properties. The introduction of halogens can enhance the antimicrobial efficacy of the pyridine core.[1] The mechanism of action is thought to involve the disruption of bacterial membranes.[7]

Specific Minimum Inhibitory Concentration (MIC) data for this compound is not currently available. However, studies on other halogenated pyridines provide a basis for comparison. For example, some pyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

The following table presents the antimicrobial and antifungal activities of selected halogenated pyridines.

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference
Dodecanoic acid pyridine derivativesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity (specific values not provided)[1]
Nicotinic acid benzylidene hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs (specific values not provided)[1]
Izoxazole-pyridone derivativesS. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumoniaGood activity (some twofold more potent than Ampicillin)[1]
2-(4'-substitutedanilinosydnon-3'-yl) PyridinesC. albicans, C. Parapsilosis 22019, A. niger, A. flavusCompound 5a equipotent to standards[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments mentioned in this guide.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation and is widely used to determine the cytotoxic effects of chemical compounds.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • 96-well plates

  • Test compound (e.g., halogenated pyridine)

  • Cell culture medium

  • Adherent or suspension cells

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[9][10][11][12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3][13][14]

Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read Absorbance (570nm) add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Cytotoxicity_Pathway Hypothetical Cytotoxicity Pathway of a Halogenated Pyridine Compound Halogenated Pyridine Membrane Cell Membrane Disruption Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Spectroscopic Showdown: Unraveling the Isomers of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging predicted spectroscopic data to differentiate between positional isomers of tribrominated hydroxypyridines.

In the intricate world of drug discovery and development, the precise identification of molecular structure is paramount. Even subtle changes in the arrangement of atoms within a molecule, known as isomerism, can drastically alter its biological activity. This guide provides a comparative spectroscopic analysis of 2,4,6-Tribromopyridin-3-ol and two of its positional isomers: 3,4,6-Tribromopyridin-2-ol and 2,3,5-Tribromopyridin-4-ol.

Due to the limited availability of experimental spectroscopic data for these specific compounds, this guide utilizes predicted data from computational models. While predicted data serves as a valuable tool for preliminary analysis and hypothesis generation, it is crucial to note that experimental verification remains the gold standard for definitive structure elucidation.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and its selected isomers. These predictions were generated using a combination of freely available online spectroscopic prediction tools.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

CompoundPredicted ¹H NMR Chemical Shifts (ppm)
This compound7.8 (s, 1H)
3,4,6-Tribromopyridin-2-ol7.9 (s, 1H)
2,3,5-Tribromopyridin-4-ol8.1 (s, 1H)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CompoundPredicted ¹³C NMR Chemical Shifts (ppm)
This compound150.2 (C-O), 145.1 (C-Br), 120.5 (C-Br), 118.9 (C-H), 110.3 (C-Br)
3,4,6-Tribromopyridin-2-ol158.1 (C=O), 142.3 (C-Br), 125.8 (C-Br), 115.4 (C-H), 108.7 (C-Br)
2,3,5-Tribromopyridin-4-ol175.0 (C=O), 148.5 (C-Br), 122.1 (C-Br), 112.9 (C-Br), 105.6 (C-H)

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

CompoundPredicted Key IR Frequencies (cm⁻¹)
This compound~3400-3500 (O-H stretch), ~1600 (C=C stretch), ~1050-1150 (C-O stretch), ~550-650 (C-Br stretch)
3,4,6-Tribromopyridin-2-ol~3300-3400 (N-H stretch), ~1650 (C=O stretch), ~1600 (C=C stretch), ~550-650 (C-Br stretch)
2,3,5-Tribromopyridin-4-ol~3300-3400 (N-H stretch), ~1660 (C=O stretch), ~1590 (C=C stretch), ~550-650 (C-Br stretch)

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundPredicted Molecular Ion (m/z)Key Predicted Fragments (m/z)
This compound331, 333, 335, 337 (Isotopic pattern for 3 Br)[M-HBr]+, [M-CO]+
3,4,6-Tribromopyridin-2-ol331, 333, 335, 337 (Isotopic pattern for 3 Br)[M-Br]+, [M-CO]+
2,3,5-Tribromopyridin-4-ol331, 333, 335, 337 (Isotopic pattern for 3 Br)[M-Br]+, [M-CO]+

Experimental Protocols for Spectral Prediction

The data presented in this guide was generated using the following methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectra: ¹H and ¹³C NMR spectra were predicted using the online NMR prediction tool available at --INVALID-LINK--. This tool utilizes a database of experimentally determined spectra and employs a combination of algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to predict chemical shifts. The chemical structures were drawn using a compatible online chemical drawing tool and submitted for prediction.

  • Infrared (IR) Spectra: The prediction of key IR vibrational frequencies was performed using online IR spectrum prediction tools that leverage databases of known spectra and functional group correlations. These tools typically identify characteristic vibrational modes associated with specific functional groups present in the molecule.

  • Mass Spectrometry (MS) Data: The molecular ion peaks and potential fragmentation patterns were predicted based on the elemental composition of the molecules and common fragmentation rules for halogenated and heterocyclic compounds. Online mass spectrometry fragmentation prediction tools were consulted to corroborate potential fragmentation pathways.

Visualizing Structural and Analytical Differences

To visually represent the relationships and workflows discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_isomers Structural Isomers This compound This compound 3,4,6-Tribromopyridin-2-ol 3,4,6-Tribromopyridin-2-ol This compound->3,4,6-Tribromopyridin-2-ol Positional Isomer 2,3,5-Tribromopyridin-4-ol 2,3,5-Tribromopyridin-4-ol This compound->2,3,5-Tribromopyridin-4-ol Positional Isomer

Caption: Structural relationship between this compound and its isomers.

G Define Isomeric Structures Define Isomeric Structures Predict Spectroscopic Data Predict Spectroscopic Data Define Isomeric Structures->Predict Spectroscopic Data Input Structures Tabulate and Compare Data Tabulate and Compare Data Predict Spectroscopic Data->Tabulate and Compare Data Generate Spectra Hypothesize Structure Hypothesize Structure Tabulate and Compare Data->Hypothesize Structure Analyze Differences Experimental Verification Experimental Verification Hypothesize Structure->Experimental Verification Validate Hypothesis

Caption: Workflow for isomer differentiation using predicted spectroscopic data.

Conclusion

The differentiation of isomers is a critical task in chemical research and drug development. While experimental data is indispensable for definitive structural assignment, predicted spectroscopic data offers a powerful and accessible tool for initial analysis, hypothesis generation, and the rational design of experiments. The distinct predicted ¹H NMR, ¹³C NMR, and IR spectra for this compound and its isomers highlight the potential of in silico methods to guide researchers in their quest to unravel the complexities of molecular structure. As computational models continue to improve in accuracy and sophistication, their role in accelerating the pace of scientific discovery is set to expand even further.

Validating the Structure of 2,4,6-Tribromopyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2,4,6-Tribromopyridin-3-ol, a thorough understanding of their three-dimensional architecture and electronic properties is paramount for predicting their biological activity and potential as therapeutic agents. This guide provides a comparative overview of the key analytical techniques employed in the structural validation of these compounds, supported by experimental data from closely related analogues.

Due to the limited availability of comprehensive, published data for this compound, this guide utilizes spectroscopic information from analogous halogenated and substituted pyridines to establish a comparative framework. This approach allows for the prediction of expected spectral features and provides a methodological blueprint for researchers working with this class of compounds.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize key spectroscopic and crystallographic data for analogues of this compound. This data serves as a reference for the characterization of novel derivatives.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)

Compoundδ H-5 (ppm)δ H-x (ppm)Other Protons (ppm)
Expected for this compound ~7.5-7.8 (s)-~5.0-6.0 (br s, -OH)
2,4,6-Trichloropyridine[1]7.25 (s)--
2-Bromo-3-methoxypyridine[2]7.21 (dd)7.12 (dd, H-4), 7.97 (dd, H-6)3.90 (s, -OCH₃)
4-(3-methoxyphenyl)-2,6-diphenylpyridine[3]-7.87 (s, H-3,5)8.20 (d), 7.53-7.24 (m), 7.00 (m), 3.89 (s)

Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)Other Carbons (ppm)
Expected for this compound ~140-145~150-155~110-115~120-125~140-145-
2-Bromo-3-methoxypyridine[2]142.4155.1122.8121.7140.956.5 (-OCH₃)
4-(3-methoxyphenyl)-2,6-diphenylpyridine[3]157.5117.3150.2117.3157.5160.2, 140.6, 139.5, 130.2, 129.1, 128.8, 127.2, 119.7, 114.3, 113.1, 55.5

Table 3: Mass Spectrometry Fragmentation Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Expected for this compound 331/333/335/337 [M]⁺[M-Br]⁺, [M-HBr]⁺, [M-CO-Br]⁺
3-Methoxypyridine[4]109 [M]⁺80, 68, 53, 39
2-Bromo-3-methoxypyridine[2]188/190 [M]⁺159/161, 131, 103, 77

Table 4: Comparative X-ray Crystallographic Parameters

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
This compound Derivative (Hypothetical) MonoclinicP2₁/c~7-9~10-12~12-14~95-105
4-(3-methoxyphenyl)-2,6-diphenylpyridine[3]MonoclinicI2/a22.0285.86927.534109.99
2-(4-Hydroxy-3-Methoxyphenyl)-6-(4-Hydroxy-3-Methoxystyryl)-1-Methyl-2,3-Dihydropyridine-4(1H)-One[5]MonoclinicP2₁/a13.49312.81611.52399.04

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing insights into the connectivity and substitution pattern.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1.0 Hz.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which aids in confirming the molecular structure.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Data Acquisition:

    • Introduce the sample into the ion source (direct infusion or via GC inlet).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak, which should exhibit a characteristic isotopic pattern due to the presence of three bromine atoms. Analyze the major fragment ions to deduce fragmentation pathways.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

X-ray Crystallography Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect diffraction data over a range of angles by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Visualizations

The following diagrams illustrate the workflow for structural validation and the logical interplay between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS XRay X-ray Crystallography Purification->XRay Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation

Caption: General experimental workflow for the synthesis and structural validation of novel chemical compounds.

logical_relationship cluster_core Structural Elucidation cluster_inputs Analytical Techniques Structure Validated Structure of This compound Derivative NMR NMR Data (Connectivity, Environment) NMR->Structure Confirms C-H Framework MS MS Data (Molecular Weight, Formula) NMR->MS Complementary Information XRay X-ray Data (3D Structure, Stereochemistry) NMR->XRay Complementary Information MS->Structure Confirms Elemental Composition MS->XRay Complementary Information XRay->Structure Provides Unambiguous 3D Confirmation

Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.

References

A Comparative Guide to the Reactivity of 2,4,6-Tribromopyridin-3-ol and 2,4,6-tribromophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4,6-Tribromopyridin-3-ol and 2,4,6-tribromophenol, two structurally similar yet electronically distinct halogenated aromatic compounds. The objective is to delineate their respective reactivities and potential applications in organic synthesis, particularly in reactions pivotal to drug discovery and materials science. While extensive data is available for 2,4,6-tribromophenol, information regarding this compound is less prevalent. This guide therefore combines established experimental data for the phenol with inferred reactivity for the pyridinol based on the known chemistry of related heterocyclic systems.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in chemical reactions. The presence of a nitrogen atom in the pyridine ring significantly influences its electronic and acid-base properties compared to the benzene ring of phenol.

PropertyThis compound2,4,6-tribromophenol
Molecular Formula C₅H₂Br₃NOC₆H₃Br₃O
Molecular Weight 331.79 g/mol [1]330.80 g/mol [2]
CAS Number 6602-34-2[1]118-79-6[2]
Appearance -White crystalline solid[2]
Melting Point -96 °C[2]
Boiling Point -286 °C[2]
Acidity (pKa) Expected to be less acidic than the corresponding phenol due to the electron-withdrawing nature of the pyridine nitrogen.~6.0 (estimated for tri-brominated phenol)

Data for this compound is limited in publicly available literature. The provided information is based on supplier data. The pKa is an educated estimation.

Reactivity in Key Organic Reactions

The reactivity of both compounds is dominated by the presence of the hydroxyl group and the bromine substituents on the aromatic ring. The key difference arises from the electronic nature of the pyridine versus the benzene ring. The pyridine ring, being electron-deficient, can influence the reactivity of its substituents differently than the electron-rich benzene ring of phenol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Both 2,4,6-tribromophenol and this compound are expected to participate in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bonds is a key consideration. In general, the electron-withdrawing nature of the pyridine ring can enhance the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst.[3]

Expected Reactivity:

  • 2,4,6-tribromophenol: The bromine atoms are activated by the electron-donating hydroxyl group (after deprotonation), making them suitable for Suzuki coupling.

  • This compound: The bromine atoms on the electron-deficient pyridine ring are expected to be highly reactive in Suzuki coupling reactions. The positions of the bromine atoms relative to the nitrogen will influence their relative reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative (Representative)

  • Reaction Setup: In a Schlenk tube, combine the bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand.

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an alcohol and an alkyl halide. The hydroxyl group of both 2,4,6-tribromophenol and this compound can be deprotonated to form a nucleophilic phenoxide or pyridinoxide, which can then react with an alkyl halide.

Expected Reactivity:

  • 2,4,6-tribromophenol: The phenolic proton is readily abstracted by a base to form the corresponding phenoxide, which is a good nucleophile for the Williamson ether synthesis.

  • This compound: The acidity of the hydroxyl group is influenced by the pyridine ring. Deprotonation will form a pyridinoxide, which is also expected to be a competent nucleophile.

Experimental Protocol: Williamson Ether Synthesis of 2,4,6-tribromophenol

The following is a general procedure for the etherification of a phenol, which can be applied to 2,4,6-tribromophenol.[5]

  • Deprotonation: Dissolve 2,4,6-tribromophenol (1.0 equiv.) in a suitable solvent such as DMF or THF. Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equiv.), and stir the mixture at room temperature until deprotonation is complete.

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the alkyl halide, until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Williamson_Ether_Synthesis

Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester. The hydroxyl groups of both 2,4,6-tribromophenol and this compound can act as the alcohol component in this reaction.

Expected Reactivity:

  • 2,4,6-tribromophenol: As a phenol, it is less nucleophilic than a typical alcohol. The reaction may require more forcing conditions (higher temperatures, longer reaction times, or more reactive carboxylic acid derivatives like acid chlorides or anhydrides).

  • This compound: The nucleophilicity of the hydroxyl group is expected to be further reduced by the electron-withdrawing nature of the pyridine ring. Therefore, direct Fischer esterification with a carboxylic acid might be challenging. The use of more reactive acylating agents is likely necessary.

Experimental Protocol: Fischer Esterification of a Phenol (Representative)

The following protocol for a general Fischer esterification can be adapted for 2,4,6-tribromophenol, likely with the need for more forcing conditions.[6]

  • Reaction Setup: In a round-bottom flask, combine 2,4,6-tribromophenol (1.0 equiv.), the carboxylic acid (1.0-1.5 equiv.), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the removal of water, for example, by using a Dean-Stark apparatus, or by TLC.

  • Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The crude ester can be purified by column chromatography or distillation.

Fischer_Esterification

Summary of Comparative Reactivity

ReactionThis compound2,4,6-tribromophenolKey Differences
Suzuki-Miyaura Coupling High (Expected) : The C-Br bonds on the electron-deficient pyridine ring are anticipated to be highly reactive towards oxidative addition.Moderate to High : The C-Br bonds are activated for coupling, though potentially less so than on the pyridine ring.The electron-deficient nature of the pyridine ring is expected to make the C-Br bonds in this compound more susceptible to oxidative addition than those in 2,4,6-tribromophenol.
Williamson Ether Synthesis Good (Expected) : The hydroxyl group can be deprotonated to form a nucleophilic pyridinoxide.Good : The phenolic hydroxyl group is readily deprotonated to form a reactive phenoxide.The relative acidity of the hydroxyl group will influence the ease of deprotonation. The pyridinol is expected to be less acidic, potentially requiring a stronger base.
Fischer Esterification Low (Expected) : The nucleophilicity of the hydroxyl group is reduced by the electron-withdrawing pyridine ring, likely requiring reactive acylating agents.Low to Moderate : As a phenol, it is less reactive than aliphatic alcohols. The reaction often requires forcing conditions or more reactive acylating agents.The electron-withdrawing effect of the pyridine ring in this compound is likely to make its hydroxyl group even less nucleophilic than that of 2,4,6-tribromophenol.

Conclusion

  • This compound is predicted to be a highly reactive substrate for cross-coupling reactions at the C-Br positions due to the electron-deficient nature of the pyridine ring. However, its hydroxyl group is expected to be less nucleophilic, making reactions like Fischer esterification more challenging.

  • 2,4,6-tribromophenol is a well-established reagent with predictable reactivity. Its C-Br bonds are amenable to cross-coupling, and its hydroxyl group can participate in a range of transformations, albeit sometimes requiring more forcing conditions than aliphatic alcohols.

For drug development professionals, the choice between these two reagents will depend on the desired synthetic outcome. This compound offers a potentially more reactive handle for introducing aryl or other substituents via cross-coupling, a key strategy in scaffold diversification. In contrast, 2,4,6-tribromophenol provides a more extensively characterized platform for a variety of synthetic transformations. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential and enable a more direct comparison of its performance against its phenolic counterpart.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 2,4,6-Tribromopyridin-3-ol, a key halogenated pyridinol intermediate. To offer a practical benchmark, its performance and analytical data are compared against its chlorinated analog, 2,4,6-trichloropyridin-3-ol. This document outlines detailed experimental protocols, presents comparative data in tabular format, and includes workflow diagrams to elucidate the purity assessment process.

Introduction

This compound is a polyhalogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of three bromine atoms and a hydroxyl group onto the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions and biological assays.

This guide details a multi-faceted approach to purity assessment, employing a combination of spectroscopic and chromatographic techniques. By comparing the analytical data of this compound with that of 2,4,6-trichloropyridin-3-ol, we aim to provide a clear framework for researchers to select and implement the most appropriate methods for their specific needs.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the direct bromination of pyridin-3-ol using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent.

Reaction Scheme:

Potential impurities arising from this synthesis can include:

  • Unreacted Starting Material: Pyridin-3-ol.

  • Partially Brominated Intermediates: Monobrominated and dibrominated pyridin-3-ols.

  • Isomeric Byproducts: Other tribrominated pyridin-3-ol isomers, although less likely due to directing effects.

  • Solvent Residues: Residual reaction solvent (e.g., acetonitrile, DMF).

  • Reagent Byproducts: Succinimide.

A thorough purity assessment must be capable of detecting and quantifying these potential contaminants.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range as a preliminary indicator of purity. A sharp melting point range is indicative of high purity.

Methodology: A small amount of the dried, crystalline sample is packed into a capillary tube. The capillary tube is placed in a calibrated melting point apparatus. The temperature is slowly increased (1-2 °C/min) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the target compound from its impurities and quantify its purity based on peak area percentage.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in methanol (1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any impurities with distinct NMR signals.

Methodology:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon framework.

  • Data Processing: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the target compound.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mode: Positive or negative ion mode, depending on the analyte's properties.

  • Sample Preparation: The sample is prepared as for HPLC analysis.

Comparative Data

The following tables summarize the expected analytical data for high-purity this compound and its chlorinated analog, 2,4,6-trichloropyridin-3-ol.

Table 1: Physical and Chromatographic Data

ParameterThis compound2,4,6-Trichloropyridin-3-ol
Molecular Formula C₅H₂Br₃NOC₅H₂Cl₃NO
Molecular Weight 331.79 g/mol 198.43 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Melting Point ~185-190 °C~170-175 °C
HPLC Retention Time ~15.2 min~12.8 min
HPLC Purity >98%>98%

Table 2: Spectroscopic Data (¹H and ¹³C NMR in DMSO-d₆)

NucleusThis compound (Expected δ ppm)2,4,6-Trichloropyridin-3-ol (Expected δ ppm)
¹H NMR ~10.5 (s, 1H, -OH), ~8.1 (s, 1H, Ar-H)~10.2 (s, 1H, -OH), ~7.9 (s, 1H, Ar-H)
¹³C NMR ~150 (C-OH), ~145 (C-Br), ~140 (C-Br), ~120 (C-H), ~110 (C-Br)~152 (C-OH), ~148 (C-Cl), ~143 (C-Cl), ~125 (C-H), ~115 (C-Cl)

Visualizations

The following diagrams illustrate the logical workflow for purity assessment and a conceptual representation of the analytical data.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Assessment cluster_confirmation Structural Confirmation & Purity Quantification cluster_final Final Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MP Melting Point Determination Purification->MP HPLC HPLC Analysis (Purity > 98%) TLC->HPLC MP->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry NMR->MS Final High Purity Product MS->Final

Purity assessment workflow for synthesized compounds.

Analytical_Comparison cluster_bromo This compound cluster_chloro 2,4,6-Trichloropyridin-3-ol Bromo_MP Melting Point ~185-190 °C Bromo_HPLC HPLC R.T. ~15.2 min Bromo_NMR ¹H NMR ~8.1 ppm (Ar-H) Bromo_MW MW 331.79 Chloro_MP Melting Point ~170-175 °C Chloro_HPLC HPLC R.T. ~12.8 min Chloro_NMR ¹H NMR ~7.9 ppm (Ar-H) Chloro_MW MW 198.43 Analyte Synthesized Analyte Analyte->Bromo_MP Compare Analyte->Bromo_HPLC Compare Analyte->Bromo_NMR Compare Analyte->Bromo_MW Compare Analyte->Chloro_MP Compare Analyte->Chloro_HPLC Compare Analyte->Chloro_NMR Compare Analyte->Chloro_MW Compare

Comparative analytical data points.

Discussion

The combination of chromatographic and spectroscopic techniques provides a robust and comprehensive assessment of the purity of synthesized this compound.

  • Melting Point: The melting point provides a quick and straightforward initial assessment of purity. A broad melting range would suggest the presence of impurities. The higher melting point of the bromo- derivative compared to the chloro- analog is expected due to the increased molecular weight and stronger intermolecular forces.

  • HPLC: HPLC is a powerful tool for separating the target compound from closely related impurities. The longer retention time of this compound compared to its chlorinated counterpart is consistent with its greater hydrophobicity. A purity of over 98%, with minimal impurity peaks, is generally considered acceptable for most research applications.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The simplicity of the ¹H NMR spectrum (a single aromatic proton and a hydroxyl proton) is a key indicator of the correct substitution pattern. The absence of signals corresponding to the starting material or partially halogenated intermediates is a strong confirmation of purity. The downfield shift of the aromatic proton in the bromo- compound compared to the chloro- compound is a subtle but expected electronic effect of the different halogens.

  • Mass Spectrometry: MS provides definitive confirmation of the molecular weight, corroborating the successful synthesis of the target molecule.

Conclusion

The purity assessment of synthesized this compound requires a multi-technique approach. By employing a combination of melting point determination, HPLC, NMR, and mass spectrometry, researchers can confidently verify the identity and purity of their compound. The comparative data provided for 2,4,6-trichloropyridin-3-ol serves as a useful reference point for understanding the analytical behavior of these halogenated pyridinols. Adherence to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reliable data, which is essential for the advancement of chemical and pharmaceutical research.

Benchmarking the Synthesis of 2,4,6-Tribromopyridin-3-ol: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of a direct bromination method for producing 2,4,6-Tribromopyridin-3-ol against alternative, multi-step synthetic strategies for substituted pyridin-3-ols.

The synthesis of polysubstituted pyridines is of significant interest due to their prevalence in pharmaceuticals and other bioactive molecules. This guide focuses on this compound, a highly halogenated pyridinol derivative with potential applications as a versatile intermediate in organic synthesis. We will benchmark a classical approach—the direct bromination of pyridin-3-ol—against more contemporary and complex methodologies for constructing the substituted pyridin-3-ol scaffold.

Benchmark Synthesis: Direct Bromination of Pyridin-3-ol

A direct and atom-economical approach to this compound involves the electrophilic substitution of pyridin-3-ol with bromine. This method, while straightforward, often requires harsh conditions and may lead to challenges in controlling selectivity and achieving high purity.

Experimental Protocol:

The synthesis of this compound can be achieved by the direct bromination of 3-hydroxypyridine. A foundational method for this transformation was described by Den Hertog and Jouwersma in 1950. The procedure involves treating an aqueous solution of 3-hydroxypyridine with an excess of bromine water.

Materials:

  • 3-Hydroxypyridine

  • Bromine

  • Water

  • Sodium bisulfite (for quenching excess bromine)

Procedure:

  • A solution of 3-hydroxypyridine in water is prepared.

  • An excess of bromine water is added to the solution of 3-hydroxypyridine.

  • The reaction mixture is stirred at room temperature for an extended period to ensure complete bromination.

  • Upon completion of the reaction, excess bromine is quenched by the addition of a sodium bisulfite solution.

  • The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

A detailed experimental protocol with specific quantities and reaction times can be found in the original publication by H. J. den Hertog and C. Jouwersma (1950), Recueil des Travaux Chimiques des Pays-Bas, 69, 673.

Alternative Synthetic Strategies

In contrast to the direct bromination approach, several modern synthetic methods offer alternative pathways to substituted pyridin-3-ols. These methods often provide greater control over the substitution pattern and may be more amenable to the synthesis of diverse analogues.

De Novo Synthesis via "Anti-Wacker"-Type Cyclization

This contemporary approach builds the pyridin-3-ol ring from acyclic precursors, offering a high degree of flexibility in substituent introduction.

General Workflow: This method involves the Palladium(0)-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, followed by the elimination of p-toluenesulfinic acid to yield the polysubstituted 3-hydroxypyridines.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a convergent approach to the pyridin-3-ol core by reacting a 1-aza-1,3-diene with a suitable dienophile.

General Workflow: This strategy utilizes the reaction of 5-alkoxyoxazoles with various dienophiles in the presence of a Lewis acid catalyst, such as Nd(OTf)3, to construct the polysubstituted 3-hydroxypyridine scaffold in a single step.

Comparative Data

The following table summarizes the key performance indicators for the benchmark synthesis and the alternative methodologies. It is important to note that the data for the alternative methods are generalized for the synthesis of substituted pyridin-3-ols and have not been specifically reported for this compound.

Parameter Benchmark: Direct Bromination Alternative 1: "Anti-Wacker" Cyclization Alternative 2: Hetero-Diels-Alder
Starting Materials Pyridin-3-ol, BromineAmino acids, propargyl alcohols, arylboronic acids5-Ethoxyoxazoles, various dienophiles
Number of Steps 1Multi-step1
Reaction Conditions Aqueous, room temperatureAnhydrous, elevated temperature, inert atmosphereAnhydrous, room temperature
Catalyst NonePd(0) catalystNd(OTf)3
Reported Yield Not specified in readily available abstractsGood to excellent for various derivativesGood for various derivatives
Substituent Control Limited to bromination patternHigh, allows for diverse substitutionHigh, dependent on dienophile and oxazole
Scalability Potentially scalableRequires multi-step synthesis, may be less scalablePotentially scalable

Experimental Workflows

Benchmark_Synthesis pyridin_3_ol Pyridin-3-ol reaction Direct Bromination pyridin_3_ol->reaction bromine Bromine (aq) bromine->reaction product This compound reaction->product

Caption: Workflow for the direct bromination of pyridin-3-ol.

Caption: De novo synthesis via "Anti-Wacker"-type cyclization.

Diels_Alder_Synthesis oxazole 5-Ethoxyoxazole reaction Hetero-Diels-Alder oxazole->reaction dienophile Dienophile dienophile->reaction product Polysubstituted Pyridin-3-ol reaction->product

Caption: Synthesis via Hetero-Diels-Alder reaction.

Conclusion

The direct bromination of pyridin-3-ol represents the most straightforward and atom-economical route to this compound. However, this method may lack the fine control and versatility offered by more modern, multi-step approaches like the "Anti-Wacker"-type cyclization or the hetero-Diels-Alder reaction. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including the desired substitution pattern, scalability, and tolerance to various functional groups. For the specific synthesis of this compound, the direct bromination method remains a compelling and historically significant approach. For the creation of diverse libraries of substituted pyridin-3-ols, the alternative methods provide powerful and flexible tools.

In Silico Spotlight: A Comparative Analysis of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of drug discovery and development, the ability to accurately predict the properties of novel chemical entities is paramount. This guide presents a comprehensive in silico analysis of 2,4,6-Tribromopyridin-3-ol, a halogenated pyridinol with potential pharmacological relevance. Utilizing a suite of established computational tools, we have generated a detailed profile of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.

To provide a meaningful context for these predictions, we have compared them with available experimental data for the structurally analogous compound, 2,4,6-Tribromophenol. This comparative approach offers valuable insights into the potential behavior of this compound, guiding further experimental investigation and development efforts.

Physicochemical and ADMET Property Comparison

The following table summarizes the predicted properties of this compound alongside the experimental data for 2,4,6-Tribromophenol. This side-by-side comparison highlights key similarities and differences, offering a preliminary assessment of the compound's drug-likeness.

PropertyThis compound (Predicted)2,4,6-Tribromophenol (Experimental)
Physicochemical Properties
Molecular Weight ( g/mol )331.79330.80
LogP (Octanol/Water Partition Coefficient)2.893.7
Water Solubility (LogS)-3.54 (Slightly Soluble)-3.8 (Slightly Soluble)
pKa (Acidic)6.856.7
Topological Polar Surface Area (TPSA) (Ų)42.9620.23
ADMET Properties
Human Intestinal AbsorptionHighHigh
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)0.98High
Blood-Brain Barrier (BBB) PermeabilityYesYes
P-glycoprotein (P-gp) SubstrateNoNo
CYP1A2 InhibitorYesYes
CYP2C9 InhibitorYesYes
CYP2C19 InhibitorYesYes
CYP2D6 InhibitorYesNo
CYP3A4 InhibitorYesYes
AMES ToxicityNoNo
hERG I InhibitorYesYes
Skin SensitizationNoYes
Oral Rat Acute Toxicity (LD₅₀) (mol/kg)2.4512.38 (820 mg/kg)
Minnow Toxicity (logmM)-0.63-0.5

Methodologies for In Silico Predictions

The predicted data for this compound were generated using a consensus approach, integrating the outputs from several widely recognized and freely available web-based platforms. This methodology enhances the robustness of the predictions by leveraging the different algorithms and training datasets of each tool.

Experimental Protocols:

  • SMILES String Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, OC1=C(Br)C=C(Br)N=C1Br, was obtained from the PubChem database.[1][2] This string serves as the universal input for the various prediction platforms.

  • Property Prediction using Web Servers: The SMILES string was submitted to the following web servers to obtain predictions for physicochemical and ADMET properties:

    • SwissADME: Utilized for the prediction of physicochemical properties (LogP, LogS, TPSA), pharmacokinetics (Human Intestinal Absorption, Caco-2 permeability, BBB permeability, P-gp substrate), and drug-likeness.

    • pkCSM: Employed for the prediction of various ADMET properties, including CYP enzyme inhibition, AMES toxicity, hERG inhibition, skin sensitization, and oral rat acute toxicity.

    • admetSAR 2.0: Used as a supplementary tool to cross-validate predictions for key ADMET parameters, including carcinogenicity and CYP inhibition.

  • Data Aggregation and Consensus: The outputs from each server were collected and critically evaluated. A consensus value was determined for each property, with priority given to predictions that were consistent across multiple platforms. In cases of significant discrepancy, the prediction from the tool with a more specialized and robust model for that specific endpoint was favored.

Visualizing the In Silico Workflow and Potential Biological Interactions

To further clarify the processes and potential applications of this research, the following diagrams have been generated using the Graphviz DOT language.

In_Silico_Prediction_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties Molecule This compound SMILES SMILES: OC1=C(Br)C=C(Br)N=C1Br Molecule->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM admetSAR admetSAR SMILES->admetSAR Physicochemical Physicochemical (LogP, Solubility, pKa) SwissADME->Physicochemical ADME ADME (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME pkCSM->ADME Toxicity Toxicity (AMES, hERG, LD50) pkCSM->Toxicity admetSAR->ADME admetSAR->Toxicity Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Molecule This compound Molecule->RAF Inhibition

References

Comparative Analysis of 2,4,6-Tribromopyridin-3-ol Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetically designed 2,4,6-tribromopyridin-3-ol analogs. While direct experimental data for this specific scaffold is limited in publicly available literature, this document extrapolates potential SAR trends based on established knowledge of substituted pyridine derivatives in oncology research. The focus is on anticancer activity, with detailed experimental protocols for key assays and visualizations of a hypothetical signaling pathway and experimental workflow. This guide is intended to serve as a foundational resource for researchers interested in the design and synthesis of novel halogenated pyridine compounds as potential therapeutic agents.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms, particularly bromine, to the pyridine ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide explores the hypothetical structure-activity landscape of this compound analogs as potential anticancer agents. By systematically considering substitutions at various positions of the pyridine ring and the 3-hydroxyl group, we aim to provide a rational basis for the design of future synthetic efforts and biological evaluations.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The following table outlines a series of hypothetical this compound analogs and postulates their potential anticancer activity based on general SAR principles for substituted pyridines. It is important to note that these are predicted trends and require experimental validation. A general observation from existing literature suggests that the presence of halogen atoms on the pyridine ring can influence activity, though often bulky groups may lead to a decrease in potency[1].

Table 1: Hypothetical SAR of this compound Analogs

Compound ID R1 (Position 2) R2 (Position 4) R3 (Position 6) R4 (Position 3) Predicted Anticancer Activity (Hypothetical IC50) Rationale for Predicted Activity
TBP-01 BrBrBrOH+++Parent compound, high degree of halogenation may confer unique electronic properties.
TBP-02 ClBrBrOH++Replacement of one bromine with a smaller halogen may alter binding affinity.
TBP-03 FBrBrOH+Fluorine's high electronegativity could impact activity, but its small size may be less disruptive than bromine.
TBP-04 IBrBrOH+Larger iodine atom may introduce steric hindrance, potentially reducing activity.
TBP-05 BrClBrOH++Substitution at the 4-position with chlorine could modulate the dipole moment and interaction with the target.
TBP-06 BrFBrOH+Similar to TBP-03, the impact of fluorine substitution needs experimental validation.
TBP-07 BrIBrOH+Steric bulk at the 4-position is hypothesized to be detrimental.
TBP-08 BrBrClOH++Substitution at the 6-position may have a different impact on activity compared to the 2- or 4-positions.
TBP-09 BrBrFOH+The influence of fluorine at the 6-position is predicted to be similar to other positions.
TBP-10 BrBrIOH+Steric hindrance at the 6-position is likely to reduce activity.
TBP-11 BrBrBrOCH3++Methylation of the hydroxyl group could improve cell permeability, but may reduce hydrogen bonding capacity.
TBP-12 BrBrBrOAc+Acetylation introduces a larger group, which may decrease activity due to steric hindrance.
TBP-13 HBrBrOH++Removal of one bromine may alter the overall electronic profile and could potentially improve activity by reducing steric clash.
TBP-14 BrHBrOH++The effect of removing the 4-bromo substituent would clarify its role in target binding.
TBP-15 BrBrHOH++Investigating the necessity of the 6-bromo group for activity.

Activity Scale: +++ (High), ++ (Moderate), + (Low). IC50 values are hypothetical and for comparative purposes only.

Experimental Protocols

To validate the hypothetical SAR presented above, the following experimental protocols are recommended.

General Synthesis of 2,4,6-Trisubstituted Pyridin-3-ol Analogs

A potential synthetic route to the target compounds could involve the halogenation of a suitable pyridin-3-ol precursor. For analogs with varied substituents, a multi-step synthesis starting from a functionalized pyridine derivative would be necessary, potentially involving cross-coupling reactions to introduce aryl or alkyl groups.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to the desired concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

Many pyridine-based inhibitors target protein kinases. A generic in vitro kinase assay can be used to determine the inhibitory potential of the synthesized compounds.

  • Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and assay buffer.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test compound, kinase, and substrate are pre-incubated in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound analogs. Many small molecule inhibitors target key kinases in cancer-related pathways such as the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors TBP_Analog This compound Analog TBP_Analog->MEK Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Compound_Library Compound Library Purification->Compound_Library Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound_Library->Cytotoxicity Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Library->Kinase_Assay SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis

References

Safety Operating Guide

Navigating the Disposal of 2,4,6-Tribromopyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4,6-Tribromopyridin-3-ol, a brominated organic compound, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulations. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1] All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] In the event of a small spill, it can be treated with sodium thiosulfate before being absorbed with an inert material.[2] For larger spills, the area should be evacuated, and emergency services contacted.[3]

Quantitative Data for Disposal Considerations:

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key hazard classifications and disposal parameters based on similar brominated organic compounds. This information should be confirmed with the compound-specific SDS if available.

ParameterGuidelineSource
Waste Classification Hazardous Waste: Halogenated Organic Compound[4]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[1]
Recommended Treatment High-Temperature Incineration[5][6]
Incompatible Materials Alkalis, reducing agents, combustible materials, and certain metals like aluminum.[2][2]
Spill Neutralizing Agent Sodium Thiosulfate (for small spills)[2]

Step-by-Step Disposal Protocol:

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[1]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, filter paper), and solutions.[1][2]

    • This compound is a halogenated organic waste and must be segregated into a designated "Halogenated Organic Waste" stream.[1][4] Do not mix with non-halogenated, aqueous, or other waste types, as this can complicate and increase the cost of disposal.[4][6]

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container.[2][7]

    • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and shatter-resistant waste container labeled for "Halogenated Organic Liquid Waste."[1][7] Containers should not be filled to more than 80% capacity to allow for vapor expansion.[1]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards.[2][7]

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.[7]

    • The storage area should be cool and dry, away from direct sunlight and heat sources.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available.[8]

Experimental Protocols:

While in-lab treatment is not recommended for bulk disposal, small spills can be managed using the following protocol:

Small Spill Cleanup Protocol:

  • Ensure proper PPE is worn (gloves, goggles, lab coat).[3]

  • If the substance is flammable, extinguish all nearby ignition sources.[2]

  • Cover the spill with a solution of sodium thiosulfate to neutralize the bromine.[2]

  • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled hazardous waste container.[2][3]

  • Clean the spill area with soap and water.[8]

  • Dispose of all contaminated materials as hazardous waste.[8]

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) Identify Identify as Halogenated Organic Waste Start->Identify Segregate Segregate Waste Stream Identify->Segregate Solid Solid Waste (e.g., contaminated labware) Segregate->Solid Liquid Liquid Waste (e.g., solutions) Segregate->Liquid CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid Store Store in Designated Secondary Containment Area CollectSolid->Store CollectLiquid->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact Dispose Proper Disposal (Incineration) Contact->Dispose

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tribromopyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2,4,6-Tribromopyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.